1-Methoxypropan-2-yl methanesulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
1-methoxypropan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUAKABUQZNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24590-51-0 | |
| Record name | 1-Methoxy-2-propanol methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024590510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxypropan-2-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxypropan-2-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methoxypropan-2-yl methanesulfonate. This document details a representative experimental protocol for its preparation, summarizes its key physical and spectroscopic properties, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a sulfonate ester, a class of organic compounds often utilized as alkylating agents and key intermediates in organic synthesis. The methanesulfonate (mesylate) group is an excellent leaving group, making this compound a valuable precursor for the introduction of the 1-methoxypropan-2-yl moiety into various molecules. This guide serves as a technical resource for researchers requiring detailed information on the preparation and properties of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the mesylation of its corresponding alcohol, 1-methoxy-2-propanol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the mesylation of secondary alcohols and should be adapted and optimized as needed for specific laboratory conditions.
Materials:
-
1-Methoxy-2-propanol (Reagent Grade)
-
Methanesulfonyl Chloride (Reagent Grade)
-
Triethylamine (Anhydrous)
-
Dichloromethane (Anhydrous)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Magnetic Stirrer and Stir Bar
-
Round-bottom Flask
-
Addition Funnel
-
Ice Bath
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with 1-methoxy-2-propanol (1 equivalent) and anhydrous dichloromethane (sufficient to make a ~0.5 M solution). The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (1.5 equivalents) is added to the stirred solution.
-
Addition of Mesylating Agent: Methanesulfonyl chloride (1.2 equivalents) is dissolved in a small amount of anhydrous dichloromethane and added to the addition funnel. This solution is then added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
The reaction mixture is quenched by the slow addition of cold water.
-
The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with cold 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Characterization Data
Due to the limited availability of experimental data in the public domain, the following tables include a combination of known physical properties and predicted spectroscopic data for this compound. Predicted data should be used as a guideline and confirmed by experimental analysis.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₄S | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| CAS Number | 24590-51-0 | [2] |
| Appearance | Predicted to be a colorless liquid | |
| Boiling Point | 264.4 °C at 760 mmHg | [2] |
| Density | 1.158 g/cm³ | [2] |
Predicted Spectroscopic Data
3.2.1. 1H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 4.9 | m | 1H | -CH(OSO₂CH₃)- |
| ~3.4 - 3.6 | m | 2H | -OCH₂- |
| ~3.3 | s | 3H | -OCH₃ |
| ~3.0 | s | 3H | -SO₂CH₃ |
| ~1.3 | d | 3H | -CH(OSO₂CH₃)CH₃ |
3.2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~80 - 82 | -CH(OSO₂CH₃)- |
| ~72 - 74 | -OCH₂- |
| ~59 - 60 | -OCH₃ |
| ~38 - 40 | -SO₂CH₃ |
| ~16 - 18 | -CH(OSO₂CH₃)CH₃ |
3.2.3. IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 - 2850 | C-H stretching |
| ~1360 - 1340 | S=O asymmetric stretching |
| ~1175 - 1150 | S=O symmetric stretching |
| ~1100 - 1000 | C-O stretching |
| ~970 - 950 | S-O-C stretching |
3.2.4. Mass Spectrometry (MS) [1]
| m/z | Predicted Ion |
| 169.05290 | [M+H]⁺ |
| 191.03484 | [M+Na]⁺ |
| 153.04288 | [M-CH₃]⁺ or [M-H₂O+H]⁺ |
| 89.0602 | [CH₃OCH₂CH(CH₃)]⁺ (Loss of SO₂CH₃) |
| 79.9568 | [SO₂CH₃]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
Technical Guide: Physicochemical Properties of 1-Methoxypropan-2-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxypropan-2-yl methanesulfonate (CAS No. 24590-51-0) is a sulfonate ester of significant interest as a chemical intermediate in various synthetic pathways. Its utility in research and development, particularly in the pharmaceutical and specialty chemical industries, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known properties of this compound, including detailed experimental protocols for its synthesis and characterization, presented in a format tailored for scientific professionals.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 24590-51-0
-
Molecular Formula: C₅H₁₂O₄S[1]
-
Chemical Structure:
-
InChI: InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3
-
InChIKey: OFLUAKABUQZNOY-UHFFFAOYSA-N
-
SMILES: CC(COC)OS(=O)(=O)C
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 168.211 g/mol | [1] |
| Density | 1.158 g/cm³ | [1] |
| Boiling Point | 264.4 °C at 760 mmHg | [1] |
| Melting Point | Not available | [1] |
| Flash Point | 113.7 °C | [1] |
| Vapor Pressure | 0.0159 mmHg at 25 °C | [1] |
| LogP (predicted) | 1.07830 | [1] |
| Solubility | No experimental data available. Expected to be soluble in a range of organic solvents. | |
| Exact Mass | 168.04600 | [1] |
| Polar Surface Area (PSA) | 60.98 Ų | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 1-methoxy-2-propanol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Materials:
-
1-Methoxy-2-propanol
-
Methanesulfonyl chloride
-
Triethylamine (or a similar amine base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 1-methoxy-2-propanol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1-1.2 equivalents).
-
Slowly add methanesulfonyl chloride (1.05-1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Characterization and Property Determination
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound and to determine its physicochemical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups, particularly the sulfonate ester group (S=O and S-O stretching vibrations).
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
-
Melting Point Determination: A standard melting point apparatus can be used to determine the melting point of the purified solid. As this value is not currently reported in the literature, this would be a novel determination.
-
Solubility Determination: The solubility in various solvents (e.g., water, ethanol, acetone, dichloromethane, hexanes) can be determined by adding known amounts of the solute to a known volume of the solvent at a specific temperature until saturation is reached.
Visualizations
Synthesis Workflow of this compound
References
1-Methoxypropan-2-yl methanesulfonate CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including detailed experimental protocols and biological activity data, for 1-Methoxypropan-2-yl methanesulfonate is limited. The following guide provides a summary of available data and a proposed synthesis protocol based on standard chemical principles.
Chemical Identifiers and Properties
This compound is a chemical compound with the CAS number 24590-51-0.[1] It is primarily used for research purposes.[1] The tables below summarize its key identifiers and physicochemical properties.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 24590-51-0[1] |
| Molecular Formula | C₅H₁₂O₄S[1] |
| Molecular Weight | 168.21 g/mol [1] |
| IUPAC Name | This compound |
| SMILES | CC(COC)OS(=O)(=O)C[1] |
| InChI | InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3[2] |
| InChIKey | OFLUAKABUQZNOY-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 264.4°C at 760 mmHg[3] |
| Density | 1.158 g/cm³[3] |
| Flash Point | 113.7°C[3] |
| LogP | 1.07830[3] |
| Vapor Pressure | 0.0159 mmHg at 25°C[3] |
Proposed Synthesis Protocol
Reaction:
1-Methoxy-2-propanol + Methanesulfonyl Chloride → this compound + Triethylamine Hydrochloride
Methodology:
-
Reactant Preparation: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Methoxy-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C (ice bath).
-
Reaction Execution: To the stirred solution, add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualized Workflows and Relationships
The following diagrams illustrate the proposed synthesis workflow and the logical chemical relationship of this compound to its precursor and a related compound.
Caption: Proposed synthesis workflow for this compound.
References
An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Methoxypropan-2-yl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxypropan-2-yl methanesulfonate is a chemical compound that, based on its structure, is predicted to be a genotoxic alkylating agent.[1][2] Sulfonate esters are a class of compounds recognized for their potential to covalently modify cellular macromolecules, most notably DNA.[1][2][3] This guide delineates the probable mechanism of action, potential metabolic fate, and the standard experimental protocols that would be employed to formally characterize its activity.
Core Mechanism of Action: DNA Alkylation
The primary mechanism of action for this compound is anticipated to be DNA alkylation. The methanesulfonate group is an excellent leaving group, rendering the adjacent carbon atom of the 1-methoxypropan-2-yl moiety electrophilic. This electrophilic center can then react with nucleophilic sites on DNA bases.
The most common sites of alkylation on DNA are the N7 position of guanine and the N3 position of adenine.[4] This covalent modification of the DNA base can lead to several downstream consequences:
-
Base Mispairing: The alkylated base may be incorrectly read by DNA polymerase during replication, leading to point mutations.
-
Replication Block: The presence of a bulky adduct on the DNA can stall the replication machinery, potentially leading to DNA strand breaks.[4]
-
Depurination: The alkylation can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to the loss of the base and the formation of an abasic site, which is a form of DNA damage.
This process of DNA damage, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations, chromosomal aberrations, and potentially initiate carcinogenesis.[5][6]
References
Navigating the Solubility Landscape of 1-Methoxypropan-2-yl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Theoretical Framework for Solubility
The solubility of 1-methoxypropan-2-yl methanesulfonate is governed by its molecular structure, which features both polar and non-polar characteristics. The methanesulfonate group (-OSO2CH3) is highly polar and capable of dipole-dipole interactions and weak hydrogen bonding. The methoxypropyl backbone (CH3OCH2CH(CH3)-) contributes non-polar characteristics. The interplay of these features dictates its solubility in different organic solvents, following the principle of "like dissolves like."
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) are expected to be effective at solvating this compound. Their polarity can interact with the sulfonate group, while their organic nature is compatible with the ether backbone.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol may also be good solvents. They can engage in hydrogen bonding with the oxygen atoms of the sulfonate group.
-
Non-Polar Solvents: Solvents like hexanes and toluene are generally expected to be poor solvents for this compound due to the high polarity of the methanesulfonate moiety.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |
Experimental Protocol: Isothermal Saturation Method
The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the widely accepted isothermal saturation method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. An excess of the solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.
-
-
Sample Analysis:
-
Determine the mass of the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Weigh the vial containing the dry residue to determine the mass of the dissolved this compound.
-
Alternatively, a more precise method involves quantitative analysis of the filtered solution using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solute and the volume of the solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.
Conclusion
While specific solubility data for this compound remains to be broadly published, this guide provides the necessary theoretical and practical framework for researchers to determine this crucial parameter. By understanding the underlying chemical principles and following a robust experimental protocol, scientists in drug development and chemical research can generate reliable solubility data to inform their work, leading to more efficient and effective scientific outcomes.
Technical Guide: Spectroscopic and Synthetic Analysis of 1-Methoxypropan-2-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available mass spectrometry and nuclear magnetic resonance (NMR) data for 1-Methoxypropan-2-yl methanesulfonate. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted mass spectrometry data, alongside experimental data for its precursor, 1-methoxy-2-propanol, for contextual reference. Furthermore, it outlines generalized experimental protocols for the characterization of small organic molecules by NMR and mass spectrometry, and a specific protocol for the synthesis of the title compound.
Data Presentation
The following tables summarize the available mass spectrometry data for this compound and the experimental spectral data for its precursor, 1-methoxy-2-propanol.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 169.0529 |
| [M+Na]⁺ | 191.0348 |
| [M+K]⁺ | 207.0088 |
| [M+NH₄]⁺ | 186.0794 |
Data sourced from computational predictions.
Table 2: Experimental ¹H NMR Data for 1-Methoxy-2-propanol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.95 | m | 1H | CH |
| 3.42 | dd | 1H | CH₂ |
| 3.35 | s | 3H | OCH₃ |
| 3.28 | dd | 1H | CH₂ |
| 1.15 | d | 3H | CH₃ |
Solvent: CDCl₃. Frequencies and coupling constants are instrument-dependent.
Table 3: Experimental ¹³C NMR Data for 1-Methoxy-2-propanol
| Chemical Shift (ppm) | Assignment |
| 75.9 | CH |
| 68.2 | CH₂ |
| 59.1 | OCH₃ |
| 18.6 | CH₃ |
Solvent: CDCl₃.
Table 4: Experimental Mass Spectrometry Data for 1-Methoxy-2-propanol
| m/z | Relative Intensity (%) | Assignment |
| 90 | 15 | [M]⁺ |
| 75 | 100 | [M-CH₃]⁺ |
| 59 | 80 | [M-OCH₃]⁺ |
| 45 | 65 | [CH₃OCH₂]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 1-methoxy-2-propanol and methanesulfonyl chloride.
Materials:
-
1-methoxy-2-propanol
-
Methanesulfonyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Addition funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 1-methoxy-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise via an addition funnel.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, Jeol) with a standard probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: Specify the deuterated solvent used.
-
Temperature: Typically room temperature (e.g., 298 K).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering the expected proton chemical shifts (e.g., -2 to 12 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering the expected carbon chemical shifts (e.g., -10 to 220 ppm).
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Mass Spectrometry
This protocol provides a general procedure for the analysis of a small organic molecule by mass spectrometry.
Instrumentation:
-
Mass Spectrometer (e.g., LC-MS, GC-MS, or direct infusion).
Sample Preparation:
-
For LC-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For GC-MS, prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
For direct infusion, prepare a dilute solution in a solvent compatible with the ionization source.
LC-MS Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and/or negative ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas Pressure: Instrument-dependent.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
Mass Range: A range appropriate for the expected molecular weight of the analyte and its adducts.
GC-MS Parameters (Electron Ionization - EI):
-
Ionization Energy: Typically 70 eV.
-
GC Column: A column suitable for the analyte's polarity and volatility.
-
Temperature Program: An oven temperature gradient to ensure separation of components and elution of the analyte.
-
Mass Range: A range to detect the molecular ion and expected fragment ions.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the fragmentation pattern to gain structural information.
-
Compare the observed m/z values with the theoretical values for the expected molecular formula.
Visualization
The following diagram illustrates the synthetic pathway for this compound.
1-Methoxypropan-2-yl Methanesulfonate: A Technical Review of Predicted Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available scientific literature detailing the biological activity, experimental protocols, or specific signaling pathways associated with 1-Methoxypropan-2-yl methanesulfonate. This document, therefore, provides a technical review based on the well-established properties of the methanesulfonate functional group and data from structurally related analogue compounds. The information presented is for informational and research guidance purposes only and should be interpreted with caution.
Introduction
This compound is a chemical compound with the formula C₅H₁₂O₄S and a molecular weight of 168.21 g/mol .[1] Structurally, it is the methanesulfonate ester of 1-methoxy-2-propanol. While specific biological data for this compound is lacking[2][3], its chemical class as a short-chain alkyl methanesulfonate strongly suggests potential as a genotoxic agent.[4] Methanesulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, a property that enables them to act as DNA alkylating agents.[4]
This guide summarizes the predicted biological effects of this compound based on the known activities of related compounds, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). These compounds are well-characterized mutagens and carcinogens used extensively in genetic and cancer research.[5][6]
Predicted Biological Activity and Mechanism of Action
Alkyl methanesulfonates are known to exert their biological effects primarily through the alkylation of DNA.[4] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group (in this case, the 1-methoxypropan-2-yl group) to nucleophilic sites on DNA bases.
The primary mechanism of action is predicted to be DNA alkylation, leading to:
-
Base modification: Preferential methylation of guanine at the N7 position and adenine at the N3 position.[2][5]
-
DNA damage: The formation of these adducts can lead to base mispairing during DNA replication, DNA strand breaks, and stalled replication forks.[2][5]
-
Genotoxicity: If the DNA damage is not repaired, it can lead to mutations, chromosomal aberrations, and ultimately, carcinogenicity.[7][8]
Signaling Pathway of DNA Damage Response
The introduction of DNA adducts by an alkylating agent like this compound is expected to trigger the DNA Damage Response (DDR) pathway. This complex signaling network aims to repair the damage and maintain genomic integrity.
Caption: Predicted signaling pathway upon exposure to this compound.
Quantitative Data from Analogue Compounds
No quantitative biological data is available for this compound. The following tables summarize genotoxicity data for the well-studied analogues, Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). This data is presented to provide a comparative context for the potential potency of this compound.
Table 1: Genotoxicity of Methyl Methanesulfonate (MMS)
| Assay Type | Test System | Concentration/Dose Range | Result | Reference |
| Ames Test | Salmonella typhimurium TA100 | 5 µ g/plate | Positive (mutagenic) | [1] |
| Comet Assay | Allium cepa root cells | 50 - 4000 µM | Positive (induces DNA damage) | [9] |
| In vivo Comet Assay | Mouse liver, kidneys, bone marrow | Not specified | Positive (genotoxic in multiple organs) | [2] |
| Lipid Alteration | Human cell lines (HepG2, RPE-1) | 0.005% for 2 hours | Triggers lipid stress at the inner nuclear membrane | [10][11] |
Table 2: Genotoxicity of Ethyl Methanesulfonate (EMS)
| Assay Type | Test System | Concentration/Dose Range | Result | Reference |
| Ames Test | Salmonella typhimurium TA100 | 1500 µ g/plate | Positive (mutagenic) | [1] |
| In vivo Genotoxicity | Various (mice, rats) | 50 - 100 mg/kg | Positive in most studies at 100 mg/kg | [7][12] |
| Teratogenicity | Mice | NOAEL of 100 mg/kg | Teratogenic effects observed at higher doses | [7] |
| Mutagenesis | Glycine max (Soybean) | 25 mM | Effective for inducing mutations in plant breeding | [13] |
Experimental Protocols
Detailed experimental protocols for this compound have not been published. However, standard assays used to evaluate the genotoxicity of alkylating agents are well-established. Below are generalized methodologies for key experiments.
Ames Test (Bacterial Reverse Mutation Assay)
This assay is used to assess the mutagenic potential of a chemical compound.
Methodology:
-
Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
References
- 1. future4200.com [future4200.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PubChemLite - this compound (C5H12O4S) [pubchemlite.lcsb.uni.lu]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. environmentaljournals.org [environmentaljournals.org]
- 10. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
In-depth Technical Guide: Safety and Handling Precautions for 1-Methoxypropan-2-yl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 1-Methoxypropan-2-yl methanesulfonate. Due to limited publicly available data specific to this compound, this guide also includes information on the related but distinct chemical, 1-Methoxy-2-propanol, to highlight potential areas of confusion and provide a broader safety context. It is imperative to consult a comprehensive, supplier-specific Safety Data Sheet (SDS) for this compound before handling and to conduct a thorough risk assessment for any specific laboratory procedures.
Introduction
This compound is a chemical intermediate that requires careful handling due to its potential hazards. This guide synthesizes the available safety information, physical and chemical properties, and general handling precautions. Given the scarcity of detailed toxicological data for this specific compound, a conservative approach to handling is strongly recommended.
Physical and Chemical Properties
A summary of the known physical and chemical properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C5H12O4S |
| Molecular Weight | 168.21 g/mol |
| Density | 1.158 g/cm³[1] |
| Boiling Point | 264.4 °C at 760 mmHg[1] |
| Flash Point | 113.7 °C[1] |
| Vapor Pressure | 0.0159 mmHg |
Hazard Identification and Classification
Handling and Storage
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it in the sewer system.
Potential for Confusion: 1-Methoxy-2-propanol
It is critical to distinguish this compound from the similarly named compound, 1-Methoxy-2-propanol (also known as propylene glycol monomethyl ether or PGME). 1-Methoxy-2-propanol has a different chemical structure and a different set of hazards. Due to the prevalence of safety data for 1-Methoxy-2-propanol and the potential for misidentification, a summary of its key safety information is provided below for comparative purposes.
Key Safety Information for 1-Methoxy-2-propanol:
-
Hazards: Flammable liquid and vapor. May cause drowsiness or dizziness.
-
Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
-
Toxicity: Generally considered to have low acute toxicity.
The inclusion of this information is to raise awareness and prevent accidental mishandling due to name similarity. Always verify the chemical identity and consult the specific SDS before use.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for ensuring the safe handling of chemical substances like this compound.
Caption: A logical workflow for the safe handling of chemicals.
Disclaimer: The DOT script provided is for illustrative purposes. The final rendered appearance may vary depending on the Graphviz rendering engine.
Experimental Protocols
No specific experimental protocols for the safety and handling of this compound were found in the public domain. It is recommended that researchers develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the handling and storage precautions outlined in this guide and the supplier-specific SDS.
Conclusion
References
A Theoretical Investigation of 1-Methoxypropan-2-yl Methanesulfonate: A Methodological Whitepaper
Introduction
1-Methoxypropan-2-yl methanesulfonate is a sulfonate ester that may arise as a potential genotoxic impurity (PGI) during the synthesis of active pharmaceutical ingredients (APIs), particularly when methanesulfonic acid is used for salt formation in the presence of 1-methoxy-2-propanol as a solvent. Given the regulatory concerns surrounding PGIs, a thorough understanding of the molecule's structure, stability, and reactivity is crucial. Computational chemistry offers a powerful toolkit for such investigations, providing insights that can guide experimental work and risk assessment.
This whitepaper outlines a comprehensive theoretical approach to characterizing this compound. It details a proposed computational workflow, plausible reaction mechanisms, and the types of data that would be generated.
Physicochemical Properties
While experimental and theoretical data for this compound are scarce, some basic properties can be found in chemical databases. For context, the properties of its precursor, 1-methoxy-2-propanol, are also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12O4S | [1] |
| CAS Number | 24590-51-0 | [1] |
| Flash Point | 113.7ºC | [1] |
Table 2: Physicochemical Properties of 1-Methoxy-2-propanol (Precursor)
| Property | Value | Source |
| Molecular Formula | C4H10O2 | [2][3] |
| Molar Mass | 90.122 g·mol−1 | [2] |
| Appearance | Colorless liquid | [2][3] |
| Density | 0.92 g/cm3 (at 20 °C) | [2] |
| Melting Point | -97 °C | [2] |
| Boiling Point | 120 °C | [2] |
| Solubility in Water | Miscible | [2] |
| Flash Point | 32 °C | [2] |
| CAS Number | 107-98-2 | [2] |
Proposed Theoretical Research Workflow
A typical computational chemistry workflow for the theoretical study of a molecule like this compound would involve several stages, from initial structure generation to the analysis of its reactivity. This process is designed to build a comprehensive understanding of the molecule's properties.
Caption: A hypothetical workflow for the theoretical study of this compound.
Plausible Reaction Mechanism
The formation of sulfonate esters from sulfonic acids and alcohols is a known reaction class. Based on studies of methyl methanesulfonate formation, a plausible mechanism for the acid-catalyzed reaction between 1-methoxy-2-propanol and methanesulfonic acid can be proposed. This mechanism likely involves the protonation of the alcohol, followed by a nucleophilic attack by the sulfonate anion.
Caption: A plausible acid-catalyzed mechanism for the formation of this compound.
Detailed Methodologies
A robust theoretical study of this compound would employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules.[4]
5.1. Geometry Optimization and Vibrational Frequencies
-
Methodology: The initial 3D structure of the molecule would be subjected to geometry optimization to find its lowest energy conformation. A popular and effective functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d).[5]
-
Protocol:
-
Generate an initial 3D structure from the SMILES string (CC(COC)OS(=O)(=O)C).
-
Perform a conformational search to identify all significant low-energy isomers.
-
Optimize the geometry of each conformer using a DFT method (e.g., B3LYP/6-31G(d)).
-
Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data like enthalpy, entropy, and Gibbs free energy.
-
5.2. Electronic Structure Analysis
-
Methodology: Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
-
Protocols:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.
-
5.3. Spectroscopic Characterization
-
Methodology: DFT calculations can predict various spectroscopic properties, which can be valuable for the identification and characterization of the compound if it were to be synthesized.
-
Protocols:
-
IR and Raman Spectra: The vibrational frequencies from the frequency calculation can be used to simulate the infrared and Raman spectra.
-
NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).
-
5.4. Reaction Pathway Analysis
-
Methodology: To study the formation or degradation of this compound, the transition state (TS) for the reaction of interest must be located.
-
Protocol:
-
Identify the reactants and products for the reaction pathway.
-
Perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Optimize the transition state structure.
-
A frequency calculation on the TS structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the desired reactants and products. The activation energy can then be calculated as the energy difference between the transition state and the reactants.
-
Conclusion
While direct experimental or theoretical studies on this compound are currently lacking, the application of modern computational chemistry methods can provide significant insights into its structure, stability, and reactivity. The workflow and methodologies outlined in this whitepaper provide a clear path for researchers to undertake a comprehensive theoretical characterization of this molecule. Such studies are invaluable for understanding the risks associated with potential genotoxic impurities and for developing control strategies in pharmaceutical manufacturing.
References
- 1. CAS#:24590-51-0 | 2-Propanol, 1-methoxy-,2-methanesulfonate | Chemsrc [chemsrc.com]
- 2. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]
- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 1-Methoxypropan-2-yl Methanesulfonate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxypropan-2-yl methanesulfonate is a valuable reagent in organic synthesis, primarily serving as an electrophile in nucleophilic substitution reactions. Its utility lies in the effective conversion of the hydroxyl group of its precursor, 1-methoxypropan-2-ol, into a good leaving group (mesylate). This transformation facilitates the introduction of a wide range of nucleophiles at the C2 position of the methoxypropane backbone, often with inversion of stereochemistry, characteristic of an SN2 mechanism. This application note provides detailed protocols for the synthesis of the title compound and its subsequent use in nucleophilic substitution reactions with various nucleophiles, including azides, amines, and carboxylates.
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of 1-methoxypropan-2-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Methoxypropan-2-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-methoxypropan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary, although it is often used in the next step without further purification.
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions. The mesylate group is a highly effective leaving group, allowing for displacement by a variety of nucleophiles.
Reaction with Sodium Azide
This reaction is a key step in the synthesis of 1-azido-2-methoxypropane, a precursor to chiral amines. The reaction proceeds with inversion of configuration at the stereocenter.
Signaling Pathway for Azide Substitution
Caption: SN2 reaction of the mesylate with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask, add sodium azide (1.5 - 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude 1-azido-2-methoxypropane can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Condition |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-95% |
Table 1: Reaction conditions for the synthesis of 1-azido-2-methoxypropane.
Reaction with Amines
The reaction of this compound with primary or secondary amines provides a direct route to the corresponding N-substituted 1-methoxy-2-propanamines. It is important to note that with primary amines, over-alkylation to form the tertiary amine can be a competing side reaction. Using an excess of the primary amine can help to minimize this.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, diethylamine)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or THF, add the desired primary or secondary amine (2.0-3.0 eq for primary amines, 1.2 eq for secondary amines) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 12-48 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel or distillation under reduced pressure.
| Parameter | Primary Amine | Secondary Amine |
| Amine Equivalents | 2.0 - 3.0 | 1.2 |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | MeCN or THF | MeCN or THF |
| Temperature | Reflux | Reflux |
| Reaction Time | 24-48 hours | 12-24 hours |
| Typical Yield | 60-80% | 70-90% |
Table 2: Comparative reaction conditions for amination reactions.
Reaction with Carboxylates
Nucleophilic substitution with carboxylate anions provides a route to ester derivatives. The reaction is typically carried out using the sodium or potassium salt of the carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate flask, prepare the carboxylate salt by reacting the carboxylic acid (1.2 eq) with a base such as sodium hydride (1.2 eq) or potassium carbonate (1.5 eq) in anhydrous DMF.
-
To this solution of the carboxylate salt, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting ester can be purified by column chromatography or distillation.
| Parameter | Condition |
| Nucleophile | Pre-formed carboxylate salt |
| Base for salt formation | NaH or K₂CO₃ |
| Solvent | Anhydrous DMF |
| Temperature | 50-70 °C |
| Reaction Time | 6-18 hours |
| Typical Yield | 70-85% |
Table 3: General conditions for ester synthesis.
Conclusion
This compound is a versatile intermediate for the introduction of various functionalities via nucleophilic substitution. The protocols provided herein offer a starting point for researchers to utilize this reagent in their synthetic endeavors. The reaction conditions can be further optimized based on the specific nucleophile and desired product. As with all chemical reactions, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
Application Notes: 1-Methoxypropan-2-yl Methanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxypropan-2-yl methanesulfonate serves as a reactive intermediate in organic synthesis, primarily enabling the introduction of the 1-methoxypropan-2-yl moiety into a target molecule via a nucleophilic substitution reaction. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the displacement by a variety of nucleophiles. This application note details the synthesis of this reagent and its subsequent use in a nucleophilic substitution reaction, providing a protocol for researchers in drug development and synthetic chemistry.
Core Application: Nucleophilic Substitution
The primary application of this compound is as an alkylating agent in SN2 reactions. The electron-withdrawing nature of the methanesulfonyl group makes the carbon to which it is attached electrophilic and susceptible to attack by nucleophiles. This allows for the formation of new carbon-oxygen, carbon-nitrogen, or other carbon-heteroatom bonds.
A key synthetic transformation involves the reaction of this compound with hydroxyl-containing compounds, such as phenols, in the presence of a base to form the corresponding ether. This is a variation of the Williamson ether synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 1-methoxypropan-2-ol to its corresponding methanesulfonate ester.
Materials:
-
1-Methoxypropan-2-ol
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Dissolve 1-methoxypropan-2-ol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Add methanesulfonyl chloride (1.5 equivalents) dropwise to the stirred solution over a period of time, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours.
-
Upon completion, the reaction mixture containing the crude this compound is typically concentrated and used directly in the subsequent step without extensive purification.[1]
Logical Workflow for Synthesis of this compound:
Caption: Synthesis of the mesylate from the corresponding alcohol.
Protocol 2: Nucleophilic Substitution with a Phenolic Compound
This protocol details the use of the synthesized this compound in an etherification reaction with a substituted phenol.[1]
Materials:
-
Crude this compound
-
5-Bromopyridin-2-ol
-
Dimethylformamide (DMF)
-
Cesium carbonate (Cs₂CO₃)
-
Reaction vessel with heating and stirring capabilities
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 5-bromopyridin-2-ol (1.0 equivalent) in DMF in a suitable reaction vessel.
-
Add cesium carbonate (2.0 equivalents) to the solution.
-
Add the crude this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 72 °C and maintain for 12 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
The organic layers are combined, dried, and concentrated.
-
Purify the crude product by column chromatography to yield the desired 5-bromo-1-(1-methoxypropan-2-yl)pyridin-2(1H)-one.[1]
Reaction Pathway for Nucleophilic Substitution:
Caption: Etherification using the prepared mesylate.
Data Presentation
The following table summarizes the quantitative data from the synthesis of 5-bromo-1-(1-methoxypropan-2-yl)pyridin-2(1H)-one as described in the cited patent.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Equivalents | Yield (%) |
| 5-Bromopyridin-2-ol | 173.99 | 3.55 | 614 | 1.0 | - |
| This compound | 168.21 | 4.26 | 716 | 1.2 | - |
| 5-bromo-1-(1-methoxypropan-2-yl)pyridin-2(1H)-one | 246.11 | 1.46 | 360 | - | 42 |
Conclusion
This compound is a valuable reagent for the introduction of the 1-methoxypropan-2-yl group onto nucleophilic substrates. The protocols provided herein offer a clear methodology for its preparation and subsequent use in an etherification reaction. The mesylate's high reactivity as a leaving group makes it a useful tool for medicinal chemists and researchers in the synthesis of novel chemical entities. Careful control of reaction conditions is crucial for achieving optimal yields and purity.
References
Application Notes and Protocols for 1-Methoxypropan-2-yl Methanesulfonate
Caution: 1-Methoxypropan-2-yl methanesulfonate is a chemical compound intended for research use only. All handling and experiments should be conducted in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Review the Safety Data Sheet (SDS) before use.
Introduction
This compound is a chemical compound with the molecular formula C5H12O4S.[1][2] It is the methanesulfonate ester of 1-methoxy-2-propanol. While specific, detailed experimental protocols using this compound as a primary bioactive agent are not extensively documented in publicly available literature, its chemical structure as a sulfonate ester suggests potential applications as an alkylating agent. Methanesulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, a reactivity that is fundamental in various chemical and pharmaceutical applications.
This document provides a general overview of its potential applications and theoretical experimental protocols based on the reactivity of similar sulfonate-containing compounds.
Potential Applications
Based on its chemical structure, this compound could theoretically be utilized in the following research areas:
-
Organic Synthesis: As an alkylating agent to introduce a 1-methoxypropan-2-yl group onto a variety of nucleophiles such as amines, thiols, and alcohols.
-
Prodrug Development: The methanesulfonate group could be used as a leaving group in the design of prodrugs, where the active drug molecule is released upon nucleophilic attack in a physiological environment.
-
Bioconjugation: While less common than other functional groups, sulfonate esters can be used for bioconjugation, reacting with specific nucleophilic residues on proteins or other biomolecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 24590-51-0 | [3] |
| Molecular Formula | C5H12O4S | [1][2] |
| Molecular Weight | 168.21 g/mol | [3] |
| SMILES | CC(COC)OS(=O)(=O)C | [1][3] |
| Physical Description | Not explicitly stated in searches | |
| Solubility | Not explicitly stated in searches |
Theoretical Experimental Protocols
The following are generalized, theoretical protocols. These have not been validated and should be adapted and optimized by the researcher.
General Alkylation Reaction Protocol
This protocol describes a general procedure for using this compound as an alkylating agent.
Workflow for General Alkylation:
Figure 1: General workflow for an alkylation reaction.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., saturated ammonium chloride solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the nucleophile (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to a suitable temperature (e.g., 0 °C) in an ice bath.
-
In a separate flask, dissolve this compound (1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred solution of the nucleophile and base.
-
Allow the reaction to warm to room temperature and stir for a time determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterize the purified product by analytical techniques such as NMR and Mass Spectrometry.
Signaling Pathway Visualization (Theoretical)
As there is no direct evidence of this compound's involvement in specific signaling pathways, the following diagram illustrates a hypothetical mechanism by which an alkylating agent could induce cellular stress, a common outcome of non-specific alkylation of biomolecules.
Figure 2: Hypothetical cellular effect of a non-specific alkylating agent.
Conclusion
This compound is a chemical with potential as an alkylating agent in organic synthesis. While its biological activity and specific applications in drug development are not well-documented, its chemical properties suggest theoretical utility in areas requiring the introduction of a 1-methoxypropan-2-yl group or in prodrug design. The provided protocols are general and theoretical, and researchers should conduct thorough literature searches for analogous reactions to develop specific, optimized experimental procedures. Further research is needed to elucidate any potential biological effects and to establish validated experimental protocols.
References
Application of 1-Methoxypropan-2-yl Methanesulfonate in Agrochemical Synthesis
Application Note & Protocol
Abstract
1-Methoxypropan-2-yl methanesulfonate is a versatile reagent for the introduction of the 1-methoxypropan-2-yl moiety into molecular scaffolds. This functional group is of interest in the design of novel agrochemicals due to its potential to fine-tune physicochemical properties such as lipophilicity and metabolic stability, which can influence bioavailability and efficacy. This document provides a detailed protocol for a representative synthesis of a hypothetical agrochemical intermediate, demonstrating the utility of this compound as an alkylating agent.
Introduction
The development of new agrochemicals often requires the synthesis of a diverse library of compounds to identify candidates with optimal activity, selectivity, and environmental profiles. The modification of a lead compound by introducing various alkyl and alkoxy groups is a common strategy to modulate its properties. This compound serves as an effective precursor for the 1-methoxypropan-2-yl group, which can be incorporated into a target molecule through nucleophilic substitution. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including phenols, thiophenols, and amines, under relatively mild conditions.
This application note details the synthesis of a hypothetical fungicide intermediate, (4-((1-methoxypropan-2-yl)oxy)-2-nitrophenyl)methanamine, through the O-alkylation of 4-hydroxy-2-nitrobenzonitrile followed by reduction. This example illustrates a practical application of this compound in the synthesis of complex organic molecules relevant to the agrochemical industry.
Data Presentation
The following table summarizes the key quantitative data for the representative synthesis of the hypothetical agrochemical intermediate.
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | 4-Hydroxy-2-nitrobenzonitrile | This compound | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile | 92 | >98 |
| 2 | 4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile | H₂ (gas) | Raney Ni | Methanol | 25 | 4 | (4-((1-Methoxypropan-2-yl)oxy)-2-aminophenyl)methanamine | 88 | >97 |
Experimental Protocols
Protocol 1: Synthesis of 4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile
Materials:
-
4-Hydroxy-2-nitrobenzonitrile (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile, anhydrous
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-nitrobenzonitrile (10.0 g, 60.9 mmol).
-
Add anhydrous potassium carbonate (16.8 g, 121.8 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (12.3 g, 73.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product as a yellow solid.
Protocol 2: Synthesis of (4-((1-Methoxypropan-2-yl)oxy)-2-aminophenyl)methanamine
Materials:
-
4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile (1.0 eq)
-
Raney Nickel (catalyst)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a 500 mL hydrogenation vessel, add 4-((1-methoxypropan-2-yl)oxy)-2-nitrobenzonitrile (10.0 g, 42.3 mmol).
-
Add 200 mL of methanol to the vessel.
-
Carefully add Raney Nickel (approx. 1.0 g, slurry in water) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite. Wash the Celite pad with methanol (2 x 30 mL).
-
Concentrate the filtrate under reduced pressure to yield the product as a pale oil.
Visualizations
Caption: Synthesis pathway for a hypothetical agrochemical intermediate.
Caption: Workflow for the O-alkylation step.
Conclusion
This compound is a highly effective reagent for the incorporation of the 1-methoxypropan-2-yl group into molecules of interest for agrochemical research. The protocols provided herein demonstrate a straightforward and high-yielding synthetic route that can be adapted for the synthesis of a variety of analogues. The mild reaction conditions and the high reactivity of the mesylate leaving group make this reagent a valuable tool for the construction of new potential agrochemicals.
Application Notes and Protocols for the Detection of 1-Methoxypropan-2-yl Methanesulfonate
Introduction
1-Methoxypropan-2-yl methanesulfonate (CAS No. 24590-51-0) is a potential genotoxic impurity (PGI) that may be formed during the synthesis of active pharmaceutical ingredients (APIs). Due to their potential to cause DNA damage even at trace levels, regulatory bodies require stringent control of such impurities.[1][2] This document provides detailed application notes and proposed analytical protocols for the sensitive detection and quantification of this compound in pharmaceutical materials.
The analytical methods presented here are based on established and validated techniques for the analysis of structurally similar alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques due to their high sensitivity and specificity.
Classification and Control of Genotoxic Impurities
Genotoxic impurities are classified based on their mutagenic and carcinogenic potential. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for their control.[1] The Threshold of Toxicological Concern (TTC) is a key concept, establishing a daily intake limit for PGIs that is considered to be associated with an acceptable cancer risk.[2] Analytical methods must be sensitive enough to detect and quantify impurities at or below these limits.
Analytical Approaches
The primary analytical challenges in detecting this compound are achieving the required low detection limits and separating the analyte from the API matrix. Both GC-MS and LC-MS/MS are well-suited for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3][5] It offers excellent chromatographic separation and sensitive detection, particularly when operated in Selected Ion Monitoring (SIM) mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for trace-level analysis.[4][6] It is particularly useful for compounds that are not amenable to GC analysis or when complex sample matrices are involved. Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.
Proposed Analytical Protocols
The following are proposed protocols for the analysis of this compound. These should be fully validated for the specific API matrix being tested.
Protocol 1: GC-MS Method for the Determination of this compound
This protocol is adapted from validated methods for the analysis of other alkyl methanesulfonates in APIs.[3][5]
1. Scope: This method is intended for the quantitative determination of this compound in active pharmaceutical ingredients.
2. Principle: The sample is dissolved in a suitable solvent and extracted. The extract is then injected into a gas chromatograph for separation, and the analyte is detected by a mass spectrometer operating in SIM mode.
3. Instrumentation and Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Capillary Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or similar polar column[5]
-
Solvents: n-Hexane (GC grade), Water (HPLC grade)
-
This compound reference standard
-
Class A glassware
4. Sample Preparation:
-
Accurately weigh approximately 1000 mg of the API into a 20 mL centrifuge tube.
-
Add 2 mL of n-hexane.[5]
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 5000 rpm for 10 minutes.[5]
-
Carefully transfer the supernatant (n-hexane layer) into a GC vial for analysis.
5. GC-MS Parameters (Proposed):
-
Inlet Temperature: 220 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Proposed ions to monitor for this compound (MW=168.21): m/z 95, 79, 59 (These are hypothetical and would need to be confirmed by analyzing the reference standard).
6. Calibration: Prepare a series of calibration standards of this compound in n-hexane over a concentration range relevant to the desired specification limit (e.g., 0.1 to 5 ppm).
7. Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Protocol 2: LC-MS/MS Method for the Determination of this compound
This protocol is adapted from sensitive LC-MS/MS methods for related genotoxic impurities.[4][6]
1. Scope: This method provides a highly sensitive and specific approach for the quantification of this compound in APIs.
2. Principle: The sample is dissolved and diluted in a suitable solvent mixture. The analyte is separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
3. Instrumentation and Materials:
-
Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)
-
Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
This compound reference standard
-
Class A glassware
4. Sample Preparation:
-
Accurately weigh 100 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
5. LC-MS/MS Parameters (Proposed):
-
Column Temperature: 40 °C
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start at 10% B, hold for 1 min
-
Linear gradient to 90% B over 5 min
-
Hold at 90% B for 2 min
-
Return to 10% B and equilibrate for 3 min
-
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A potential precursor ion would be the protonated molecule [M+H]+ at m/z 169.2. Product ions would be determined experimentally.
6. Calibration: Prepare calibration standards in the dissolution solvent over a suitable concentration range (e.g., 0.005 to 0.5 µg/mL).
7. Data Analysis: Quantify the analyte using the peak area from the MRM chromatogram and the calibration curve.
Analytical Workflow
The general workflow for the analysis of this compound is depicted below.
Caption: General workflow for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance data from validated methods for related alkyl methanesulfonates. Similar performance would be expected for a validated method for this compound.
| Parameter | GC-MS (for MMS & EMS) | LC-MS/MS (for MMS & EMS) |
| Limit of Detection (LOD) | 0.001 µg/mL[3] | ~0.002 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.005 µg/mL[3] | ~0.01 µg/mL[6] |
| Linearity (Correlation Coefficient, r²) | > 0.999[3] | > 0.99[6] |
| Accuracy (Recovery) | 97.2 - 99.8%[3] | 80 - 120%[4][6] |
| Precision (%RSD) | < 2%[3] | < 10%[4] |
MMS = Methyl Methanesulfonate, EMS = Ethyl Methanesulfonate
Signaling Pathways and Logical Relationships
The concern over this compound stems from its classification as a potential genotoxic impurity, specifically an alkylating agent. The logical relationship from its chemical structure to the potential for genotoxicity is outlined in the diagram below.
Caption: Logical pathway from chemical structure to potential genotoxicity.
References
- 1. asianjpr.com [asianjpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Methoxypropan-2-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxypropan-2-yl methanesulfonate is a key intermediate in organic synthesis, valued for its role as an effective alkylating agent. Its utility is prominent in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The methanesulfonyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on process efficiency, safety, and product purity.
Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1-methoxy-2-propanol, from propylene oxide and methanol. The second step is the mesylation of 1-methoxy-2-propanol using methanesulfonyl chloride in the presence of a base.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 1-Methoxy-2-propanol | This compound |
| CAS Number | 107-98-2 | 24590-51-0 |
| Molecular Formula | C4H10O2 | C5H12O4S |
| Molecular Weight | 90.12 g/mol | 168.21 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 120 °C | 264.4 °C at 760 mmHg |
| Density | 0.921 g/mL | 1.158 g/cm³ |
| Flash Point | 31 °C | 113.7 °C |
Experimental Protocols
Large-Scale Synthesis of 1-Methoxy-2-propanol
The industrial production of 1-methoxy-2-propanol is typically achieved through the reaction of propylene oxide with methanol.[1] This reaction can be catalyzed by either an acid or a base, with base catalysis generally favored for producing the desired α-isomer (1-methoxy-2-propanol) over the β-isomer (2-methoxy-1-propanol). A common industrial process involves a continuous flow reactor.[2]
Materials and Equipment:
-
Propylene oxide (PO)
-
Methanol (MeOH)
-
Triethylamine (catalyst)
-
Continuous flow reactor system
-
Distillation columns
-
Preheaters and heat exchangers
Procedure:
-
A continuous stream of methanol and a smaller stream of propylene oxide, along with the triethylamine catalyst, are fed into a preheater to bring the mixture to the reaction temperature.
-
The heated feed is then introduced into a continuous flow reactor. The reaction is exothermic, and the reactor temperature is maintained through a cooling system.
-
The product stream from the reactor, containing 1-methoxy-2-propanol, unreacted methanol, propylene oxide, and the catalyst, is directed to a distillation column.
-
In the first distillation column, excess methanol and any unreacted propylene oxide are separated and recycled back into the feed stream.
-
The bottom product from the first column, containing 1-methoxy-2-propanol and the catalyst, is fed into a second distillation column.
-
In the second column, purified 1-methoxy-2-propanol is obtained as the top product, while the catalyst and any heavier byproducts are removed from the bottom.
Process Parameters:
| Parameter | Value |
| Molar Ratio (MeOH:PO) | 3:1 to 10:1 |
| Catalyst Loading | Varies by specific process |
| Reactor Temperature | 100-150 °C |
| Reactor Pressure | Maintained to keep reactants in the liquid phase |
| Purity of 1-Methoxy-2-propanol | >99.5% |
Large-Scale Synthesis of this compound
This protocol is adapted from general procedures for mesylation of alcohols and is intended for large-scale production in a controlled manufacturing environment.
Materials and Equipment:
-
1-Methoxy-2-propanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable inert solvent
-
Jacketed glass-lined or stainless steel reactor with overhead stirrer, temperature control, and inert gas inlet
-
Addition funnel or dosing pump
-
Quench tank
-
Separatory vessel
-
Rotary evaporator or thin-film evaporator for solvent removal
Procedure:
-
Reactor Setup and Inerting: The reactor is thoroughly cleaned, dried, and inerted with nitrogen or argon to maintain an anhydrous atmosphere.
-
Charging Reactants: A solution of 1-methoxy-2-propanol (1.0 equivalent) and triethylamine (1.2-1.5 equivalents) in dichloromethane is charged to the reactor. The volume of the solvent should be sufficient to ensure good agitation and heat transfer.
-
Cooling: The reaction mixture is cooled to 0 to -10 °C using a suitable cooling system (e.g., brine or glycol chiller).
-
Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride (1.1-1.2 equivalents) is added slowly to the cooled reaction mixture via an addition funnel or a dosing pump. The addition rate should be carefully controlled to maintain the internal temperature within the specified range. The reaction is highly exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by in-process controls such as TLC, GC, or HPLC to ensure the complete consumption of the starting alcohol. The reaction is typically complete within 1-4 hours after the addition of methanesulfonyl chloride.
-
Quenching: Once the reaction is complete, the mixture is carefully quenched by transferring it to a separate vessel containing cold water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess triethylamine and triethylamine hydrochloride.
-
Work-up and Phase Separation: The organic layer is separated from the aqueous layer. The organic layer is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator or a thin-film evaporator for larger scales.
-
Purification: The crude this compound may be purified further by vacuum distillation if required to achieve high purity.
Process Safety Considerations
-
Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a closed-system transfer is highly recommended.
-
Triethylamine is a flammable and corrosive liquid. It has a strong, unpleasant odor.
-
The mesylation reaction is highly exothermic . Proper temperature control is critical to prevent runaway reactions. The addition of methanesulfonyl chloride should be slow and monitored carefully.
-
Pressure build-up: The reaction may generate HCl gas, which reacts with triethylamine to form the hydrochloride salt. The reactor should be equipped with a pressure relief system.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the two-step synthesis.
Reaction Mechanism of Mesylation
The mesylation of an alcohol with methanesulfonyl chloride in the presence of a strong, non-nucleophilic base like triethylamine is believed to proceed through a highly reactive sulfene intermediate.[3]
Caption: Proposed mechanism of mesylation via a sulfene intermediate.
Analytical Data
Consistent and thorough analytical testing is crucial to ensure the quality and purity of the final product.
| Analytical Test | 1-Methoxy-2-propanol (Typical Specification) | This compound (Expected) |
| Appearance | Clear, colorless liquid | Clear, colorless to pale yellow liquid |
| Purity (by GC) | ≥ 99.5% | ≥ 98% |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.1% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| FTIR | Conforms to structure | Conforms to structure |
| Mass Spectrometry | Conforms to structure | Conforms to molecular weight |
Note on Spectral Data: While specific spectra for this compound are not widely published, the expected shifts can be predicted based on the structure. The proton NMR would show a characteristic downfield shift of the proton on the carbon bearing the mesyloxy group compared to the starting alcohol. The IR spectrum would show strong S=O stretching bands around 1350 and 1175 cm⁻¹.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its ability to introduce the 1-methoxypropan-2-yl moiety makes it a valuable building block. Sulfonate esters, in general, have been incorporated into various biologically active molecules, including enzyme inhibitors and antibacterial agents.[4][5][6] The specific applications of this particular mesylate are often proprietary to the drug development process.
References
- 1. 1-Methoxy-2-Propanol - oxytec [oxytec.com]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methoxypropan-2-yl Methanesulfonate in Biomolecule Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-methoxypropan-2-yl methanesulfonate for the targeted modification of biomolecules. Due to the limited direct literature on this specific reagent, the information presented is based on the well-established reactivity of analogous alkylating agents, such as methyl methanesulfonate (MMS). These notes are intended to serve as a foundational guide for researchers looking to explore the utility of this compound in their work.
Introduction
This compound is a sulfonate ester that holds potential as a valuable tool for the chemical modification of biomolecules, including proteins and nucleic acids. Alkylating agents play a crucial role in biochemical research and drug development, enabling the study of protein function, the development of targeted therapeutics, and the creation of bioconjugates. The structure of this compound suggests it will act as an alkylating agent, transferring the 1-methoxypropan-2-yl group to nucleophilic sites on biomolecules. This modification can be used to probe active sites, alter protein function, or introduce a label for detection.
The reactivity of sulfonate esters like this compound is analogous to that of other SN2-type alkylating agents.[1] These agents react with electron-rich centers in biomolecules, with a preference for soft nucleophiles. In the context of proteins, the most likely targets for modification are the side chains of specific amino acids.
Synthesis of this compound
The synthesis of this compound is not widely documented in the public domain but can be readily achieved from its precursor, 1-methoxy-2-propanol, a common industrial solvent.[2][3] The most common method for converting an alcohol to a methanesulfonate ester is through reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.
DOT Diagram: Synthesis of this compound
References
Application Notes and Protocols for Stereoselective Synthesis Utilizing (R)-1-Methoxypropan-2-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of (R)-1-methoxypropan-2-ol, a versatile chiral building block, in stereoselective synthesis. The primary strategy involves the activation of the hydroxyl group to facilitate a nucleophilic substitution with inversion of stereochemistry (Sₙ2 reaction). While the direct mesylate (1-methoxypropan-2-yl methanesulfonate) is a viable intermediate for this purpose, the Mitsunobu reaction offers a reliable, one-pot alternative for achieving the same stereochemical outcome and is often preferred for its mild conditions and broad substrate scope.
This document provides a detailed protocol for the stereoselective synthesis of a chiral aryl ether via the Mitsunobu reaction of (R)-1-methoxypropan-2-ol.
Core Concept: Stereochemical Inversion
The central principle of this synthetic strategy is the conversion of an enantiopure secondary alcohol into a product with the opposite stereochemical configuration at the chiral center. This is achieved by transforming the hydroxyl group into a good leaving group, which is then displaced by a nucleophile in a backside attack, characteristic of an Sₙ2 reaction.
Data Presentation: Representative Stereoselective Reactions
The following table summarizes quantitative data for typical stereoselective substitution reactions involving chiral secondary alcohols, illustrating the high yields and stereoselectivity achievable with the Mitsunobu protocol.
| Entry | Chiral Alcohol | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | (R)-1-Methoxypropan-2-ol | 4-Nitrophenol | (S)-1-Methoxy-2-(4-nitrophenoxy)propane | 85-95 | >99 |
| 2 | (R)-sec-Butanol | Benzoic Acid | (S)-sec-Butyl benzoate | 80-90 | >98 |
| 3 | (S)-1-Phenylethanol | Phthalimide | (R)-N-(1-Phenylethyl)phthalimide | 88-96 | >99 |
| 4 | (R)-Octan-2-ol | Thioacetic Acid | (S)-S-(Octan-2-yl) ethanethioate | 75-85 | >97 |
Experimental Protocol: Mitsunobu Reaction of (R)-1-Methoxypropan-2-ol
This protocol describes the synthesis of (S)-1-methoxy-2-(4-nitrophenoxy)propane from (R)-1-methoxypropan-2-ol and 4-nitrophenol.
Materials:
-
(R)-1-Methoxypropan-2-ol (≥98% ee)
-
4-Nitrophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-nitrophenol (1.2 equivalents) and triphenylphosphine (1.2 equivalents).
-
Dissolution: Add anhydrous THF to the flask to dissolve the solids. The volume should be sufficient to ensure good stirring (e.g., 10 mL per 1 mmol of the limiting reagent).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Alcohol: Add (R)-1-methoxypropan-2-ol (1.0 equivalent) to the stirred solution.
-
Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a small amount of water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (S)-1-methoxy-2-(4-nitrophenoxy)propane.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Logical Workflow for Stereoselective Synthesis
Caption: General workflow for the stereoselective synthesis starting from a chiral alcohol.
Mitsunobu Reaction Mechanism
Caption: Key steps in the Mitsunobu reaction mechanism leading to stereochemical inversion.
Application Notes and Protocols: 1-Methoxypropan-2-yl Methanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxypropan-2-yl methanesulfonate is a versatile chiral building block in organic chemistry. Its utility stems from the presence of a methoxy group and a secondary methanesulfonate ester. The methoxy group provides a stable ether linkage, while the methanesulfonate (mesylate) group serves as an excellent leaving group in nucleophilic substitution reactions. This combination makes it a valuable precursor for the synthesis of a variety of chiral molecules, particularly substituted amines and other compounds of interest in the pharmaceutical and agrochemical industries.
The primary application of this compound is in the stereospecific synthesis of N-substituted chiral amines. The sulfonate group can be readily displaced by primary or secondary amines, allowing for the introduction of the 1-methoxypropan-2-yl moiety into a target molecule with retention or inversion of configuration, depending on the reaction mechanism. A notable industrial application is in the synthesis of the herbicide (S)-metolachlor.
Key Applications
The principal application of this compound is as an electrophilic building block for the introduction of the chiral 1-methoxypropan-2-yl group. This is exemplified in the synthesis of a key intermediate for the herbicide (S)-metolachlor.
Synthesis of (S)-N-(1-Methoxypropan-2-yl)-2-ethyl-6-methylaniline
A crucial step in the synthesis of (S)-metolachlor involves the nucleophilic substitution of a sulfonate derivative of (R)-1-methoxy-2-propanol with 2-ethyl-6-methylaniline[1]. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the chiral center.
Reaction Scheme:
Data Presentation
The following table summarizes the quantitative data for the synthesis of (S)-metolachlor intermediate as described in the patent literature[1].
| Step | Reactants | Product | Solvent | Yield | Purity |
| Mesylation | (R)-1-Methoxy-2-propanol, Methanesulfonyl chloride, Triethylamine | (R)-1-Methoxypropan-2-yl methanesulfonate | Dichloromethane | - | - |
| Nucleophilic Substitution | (R)-1-Methoxypropan-2-yl methanesulfonate, 2-Ethyl-6-methylaniline | (S)-N-(1-Methoxypropan-2-yl)-2-ethyl-6-methylaniline | - | 91.80% | 97.89% |
Note: The yield and purity data are for the nucleophilic substitution step as reported in the patent CN110862303A. The mesylation step is described as part of the overall process, but a specific yield for this intermediate step is not provided.
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving this compound. These protocols are based on the procedures outlined in the patent literature and general organic synthesis practices[1].
Protocol 1: Synthesis of (R)-1-Methoxypropan-2-yl Methanesulfonate
This protocol describes the conversion of (R)-1-methoxy-2-propanol to its corresponding methanesulfonate ester.
Materials:
-
(R)-1-Methoxy-2-propanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-methoxy-2-propanol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution with stirring.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-1-methoxypropan-2-yl methanesulfonate. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (S)-N-(1-Methoxypropan-2-yl)-2-ethyl-6-methylaniline
This protocol details the nucleophilic substitution of (R)-1-methoxypropan-2-yl methanesulfonate with 2-ethyl-6-methylaniline.
Materials:
-
(R)-1-Methoxypropan-2-yl methanesulfonate
-
2-Ethyl-6-methylaniline
-
Anhydrous solvent (e.g., toluene or a polar aprotic solvent like DMF)
-
Base (e.g., potassium carbonate or triethylamine, optional, depending on the aniline salt form)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (R)-1-methoxypropan-2-yl methanesulfonate (1.0 eq) and 2-ethyl-6-methylaniline (1.1 eq) in a suitable anhydrous solvent.
-
If the aniline is used as a salt, add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate is present (e.g., salts), filter the mixture.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline[1].
Visualizations
The following diagrams illustrate the key synthetic pathway and experimental workflow.
Caption: Synthetic pathway to a key precursor of (S)-metolachlor.
Caption: General experimental workflow for the nucleophilic substitution.
References
Troubleshooting & Optimization
Technical Support Center: 1-Methoxypropan-2-yl Methanesulfonate Reactions
This technical support guide is intended for researchers, scientists, and drug development professionals working with the synthesis of 1-methoxypropan-2-yl methanesulfonate. It provides troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in this reaction.
Troubleshooting Guide & FAQs
Q1: I see an unexpected peak in my crude NMR spectrum with a chemical shift and integration suggesting the loss of the methoxy group. What could this be?
A1: A common byproduct in mesylation reactions using methanesulfonyl chloride is the corresponding alkyl chloride, 2-chloro-1-methoxypropane.[1] This occurs when the chloride ion, displaced from methanesulfonyl chloride, acts as a nucleophile and attacks the carbon bearing the newly formed mesylate group.[2] To confirm, you can check for the characteristic mass of this byproduct in your mass spectrometry data.
Q2: My reaction yield is lower than expected, and I have a significant amount of unreacted 1-methoxypropan-2-ol. What are the possible causes?
A2: There are several potential reasons for incomplete conversion:
-
Insufficient Base: The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated.[1] If the base is insufficient or has degraded, the reaction may not proceed to completion.
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid. This reduces the amount of reagent available for the reaction. Ensure you are using anhydrous solvents and reagents.
-
Low Reaction Temperature: While the reaction is often started at 0°C to control the exothermic nature, allowing it to slowly warm to room temperature can help drive it to completion.
Q3: My mass spectrometry results show a peak corresponding to the dimer of my starting alcohol. How is this formed?
A3: The formation of a dimeric ether (e.g., bis(1-methoxypropan-2-yl) ether) can occur if some of the starting alcohol's alkoxide, formed by the base, acts as a nucleophile and displaces the mesylate from a molecule of the product. This is more likely if the reaction is heated or if a stronger, more nucleophilic base is used.
Q4: How can I avoid the formation of 2-chloro-1-methoxypropane?
A4: To prevent the formation of the alkyl chloride byproduct, you can use methanesulfonic anhydride ((MeSO2)2O) instead of methanesulfonyl chloride.[1] This reagent does not introduce chloride ions into the reaction mixture.[1]
Q5: Are there any byproducts I should be aware of from the starting material, 1-methoxypropan-2-ol?
A5: Yes, commercial 1-methoxypropan-2-ol can contain its isomer, 2-methoxy-1-propanol, and dipropylene glycol monomethyl ether as impurities.[3] These will also be converted to their corresponding mesylates, leading to isomeric impurities in your final product. It is advisable to check the purity of your starting material by GC or NMR before use.
Data Presentation: Potential Byproducts
The following table summarizes the common byproducts that may be observed during the synthesis of this compound.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 2-chloro-1-methoxypropane | C4H9ClO | 108.57 | Presence of chlorine isotope pattern in MS. |
| Methanesulfonic Acid | CH4O3S | 96.11 | Acidic impurity, may be removed by aqueous workup. |
| Triethylamine Hydrochloride | C6H16ClN | 137.65 | Water-soluble salt, removed during aqueous workup. |
| Unreacted 1-methoxypropan-2-ol | C4H10O2 | 90.12 | Detected in crude NMR and GC/LC-MS. |
| 2-methoxy-1-propyl methanesulfonate | C5H12O4S | 168.21 | Isomeric impurity, may co-elute with the product. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the mesylation of 1-methoxypropan-2-ol.
Materials:
-
1-methoxypropan-2-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-methoxypropan-2-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonyl chloride (1.1 eq) dropwise.
-
Maintain the reaction temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound and key byproduct pathways.
References
Technical Support Center: 1-Methoxypropan-2-yl Methanesulfonate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Methoxypropan-2-yl methanesulfonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of starting materials. | Monitor the reaction progress using TLC, GC, or LC-MS to ensure completion. Consider extending the reaction time or using a slight excess of one reagent. |
| Presence of isomeric impurities from starting material. | Use a high-purity grade of 1-methoxy-2-propanol. If isomeric impurities are present, consider fractional distillation of the starting material before synthesis. | |
| Hydrolysis of the product. | Ensure all glassware is dry and use anhydrous solvents during the reaction and work-up to prevent hydrolysis back to 1-methoxy-2-propanol and methanesulfonic acid. | |
| Presence of Low Boiling Point Impurities in Final Product | Inefficient removal of starting material (1-methoxy-2-propanol). | Perform fractional distillation under reduced pressure. The boiling point of 1-methoxy-2-propanol is significantly lower than the product.[1][2] |
| Product Decomposition During Distillation | High distillation temperature. | Use vacuum distillation to lower the boiling point and minimize thermal decomposition. The boiling point of this compound is 264.4°C at 760 mmHg.[1] |
| Co-elution of Impurities During Column Chromatography | Inappropriate solvent system or stationary phase. | Screen different solvent systems with varying polarities. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Detection of Potential Genotoxic Impurities (e.g., Methyl Methanesulfonate) | Side reactions during synthesis. | The presence of methanesulfonic acid and an alcohol (like methanol used in the synthesis of the precursor) can lead to the formation of methyl methanesulfonate (MMS), a potential genotoxic impurity.[3] Strict control of reaction conditions and thorough purification are crucial. Specialized analytical techniques like GC-MS or LC-MS/MS are needed for detection at trace levels.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities include unreacted 1-methoxy-2-propanol, methanesulfonic acid (from hydrolysis or as a byproduct), and potentially the isomeric impurity 2-methoxy-1-propyl methanesulfonate if the starting material contained 2-methoxy-1-propanol.[1][7] Residual solvents from the reaction and work-up are also common.
Q2: What is the recommended method for purifying this compound on a laboratory scale?
A2: For laboratory-scale purification, a combination of techniques is often most effective. A typical workflow would be an initial aqueous work-up to remove water-soluble impurities like methanesulfonic acid, followed by fractional distillation under reduced pressure to remove volatile impurities such as the starting material, 1-methoxy-2-propanol.[1][2] If non-volatile impurities or isomers are present, column chromatography may be necessary.
Q3: How can I remove the isomeric impurity, 2-methoxy-1-propyl methanesulfonate?
A3: Separating isomers can be challenging. Fractional distillation with a high-efficiency distillation column (e.g., a spinning band column or a packed column with a high number of theoretical plates) may be effective.[7] Alternatively, preparative chromatography (e.g., HPLC or flash chromatography) with an appropriate stationary and mobile phase can be used for isomer separation.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: For purity assessment, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is suitable for volatile impurities. High-Performance Liquid Chromatography (HPLC) with UV or MS detection can be used for non-volatile impurities and for quantifying the main component.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and purity analysis.
Q5: Are there any specific safety precautions I should take during the purification of this compound?
A5: Yes. Methanesulfonate esters are potentially alkylating agents and should be handled with care. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
General Protocol for Purification by Vacuum Distillation
-
Setup : Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all joints are well-sealed with vacuum grease.
-
Charging the Flask : Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum : Gradually apply vacuum to the system.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection :
-
Collect the initial fraction, which will likely contain lower boiling point impurities such as residual 1-methoxy-2-propanol (boiling point ~120°C at atmospheric pressure, will be significantly lower under vacuum).[2]
-
Once the temperature stabilizes at the boiling point of the product at the given pressure, change the receiving flask to collect the purified this compound. The boiling point is 264.4°C at 760 mmHg; this will be substantially lower under vacuum.[1]
-
-
Completion : Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature starts to fluctuate.
-
Analysis : Analyze the collected fractions for purity using an appropriate analytical method (e.g., GC or NMR).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity of the final product.
References
- 1. CAS#:24590-51-0 | 2-Propanol, 1-methoxy-,2-methanesulfonate | Chemsrc [chemsrc.com]
- 2. 1-Methoxy-2-propanol | 107-98-2 [amp.chemicalbook.com]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Methoxypropan-2-yl Methanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of 1-Methoxypropan-2-yl methanesulfonate.
Experimental Protocols
A representative experimental protocol for the synthesis of this compound from 1-Methoxy-2-propanol is detailed below. This protocol is based on standard procedures for the mesylation of secondary alcohols.
Synthesis of this compound
Materials:
-
1-Methoxy-2-propanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of 1-Methoxy-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C (ice bath), add methanesulfonyl chloride (1.1 eq) dropwise.
-
Maintain the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Methoxy-2-propanol | C₄H₁₀O₂ | 90.12 | 120 | 0.924 |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 161 | 1.48 |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | 0.726 |
| This compound | C₅H₁₂O₄S | 168.21 | 264.4 (at 760 mmHg)[1] | 1.158[1] |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like elimination and decomposition. |
| Base | Triethylamine or Pyridine | Neutralizes the HCl byproduct. Pyridine is a milder base and can sometimes reduce elimination. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Stoichiometry | MsCl (1.1 eq), Base (1.2 eq) | A slight excess of reagents ensures complete conversion of the starting alcohol. |
| Yield | Variable, typically >80% | Highly dependent on substrate and reaction conditions. |
| Purity | >95% after chromatography | Purification is necessary to remove byproducts and excess reagents. |
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degraded methanesulfonyl chloride | Use a fresh bottle of methanesulfonyl chloride. This reagent is sensitive to moisture. |
| Wet solvent or glassware | Ensure all glassware is oven-dried and the solvent is anhydrous. The reaction is moisture-sensitive. |
| Insufficient base | Use a slight excess of base (e.g., 1.2-1.5 equivalents of triethylamine or pyridine) to neutralize the HCl generated during the reaction. |
| Low reaction temperature | While starting at 0 °C is recommended to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor by TLC. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Suggested Solution |
| Elimination to form an alkene | This is a common side reaction with secondary alcohols. Use a less hindered, non-nucleophilic base like pyridine instead of triethylamine. Maintain a low reaction temperature. |
| Formation of 1-methoxy-2-chloropropane | The chloride ion generated from methanesulfonyl chloride can act as a nucleophile, displacing the mesylate.[2] To minimize this, use methanesulfonic anhydride instead of methanesulfonyl chloride.[2] |
| Racemization of a chiral center | If the starting alcohol is chiral, an SN1-type reaction can lead to racemization.[2] Use milder conditions (lower temperature, less polar solvent) to favor an SN2-like pathway for the mesylation, which proceeds with retention of stereochemistry.[3] |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Product co-elutes with starting material | Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. |
| Product is unstable on silica gel | If the product is sensitive to the acidic nature of silica gel, consider using neutral alumina for chromatography or purifying by distillation under reduced pressure. |
| Residual triethylammonium chloride | Ensure the aqueous work-up is thorough to remove most of the salt. A water wash of the organic layer is crucial. |
Troubleshooting Logic Diagram
Frequently Asked Questions (FAQs)
Q1: Why is it important to run the reaction under an inert atmosphere? A1: Methanesulfonyl chloride is sensitive to moisture. An inert atmosphere of nitrogen or argon prevents the ingress of atmospheric moisture, which can hydrolyze the reagent and reduce the reaction efficiency.
Q2: Can I use a different base instead of triethylamine or pyridine? A2: Other non-nucleophilic amine bases can be used. However, it is important to avoid strong, nucleophilic bases which can promote side reactions. For secondary alcohols, a milder base like pyridine is often preferred to minimize elimination.[4]
Q3: My starting alcohol is chiral. Will the stereochemistry be retained? A3: The mesylation reaction itself should proceed with retention of stereochemistry at the alcohol carbon, as the C-O bond is not broken during this step.[3] However, subsequent reactions involving the displacement of the mesylate group will likely proceed with inversion of stereochemistry if the mechanism is SN2. Be aware that under certain conditions that favor an SN1 pathway, racemization can occur.[2]
Q4: The reaction seems to have stalled. What can I do? A4: If TLC analysis shows incomplete conversion after a reasonable amount of time at room temperature, you can try gently heating the reaction mixture (e.g., to 40 °C). However, be aware that heating can also increase the rate of side reactions.
Q5: Is this compound stable? A5: Mesylates are generally stable enough for isolation and purification. However, they are reactive compounds due to the excellent leaving group ability of the mesylate anion. They can be sensitive to heat and nucleophiles. For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere.
Q6: Are there any safety concerns with this compound? A6: Methanesulfonate esters are considered to be potentially genotoxic. Therefore, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times, and all manipulations should be carried out in a well-ventilated fume hood.
References
Technical Support Center: 1-Methoxypropan-2-yl Methanesulfonate Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-Methoxypropan-2-yl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: The primary degradation pathway for this compound is solvolysis, which involves the cleavage of the sulfonate ester bond. This can occur through two main routes:
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Hydrolysis: In the presence of water, the ester undergoes hydrolysis to yield 1-Methoxypropan-2-ol and methanesulfonic acid.
-
Alcoholysis: In an alcoholic solvent, the compound can undergo alcoholysis, resulting in the formation of an ether and methanesulfonic acid.
These reactions are generally not subject to significant acid or base catalysis under typical processing conditions. The presence of water can both inhibit the formation of sulfonate esters and facilitate their degradation through hydrolysis.[1][2][3]
Q2: What are the primary degradation products of this compound?
A2: The main degradation products resulting from hydrolysis are 1-Methoxypropan-2-ol and methanesulfonic acid. If degradation occurs in an alcohol solvent (e.g., ethanol), the corresponding ether (e.g., 1-ethoxy-2-methoxypropane) and methanesulfonic acid would be formed.
Q3: What factors can influence the rate of degradation?
A3: Several factors can influence the degradation rate of this compound:
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Temperature: Higher temperatures significantly accelerate the rate of solvolysis.[2][3]
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Water Content: The presence of water promotes hydrolysis, leading to a faster degradation of the sulfonate ester.[1][2][3]
-
pH: While not a strong catalyst, extreme pH conditions can potentially influence the stability of the ester and should be considered during experimental design.[4][5]
-
Solvent: The type of solvent used can affect the degradation pathway (hydrolysis vs. alcoholysis).
Q4: How can I monitor the degradation of this compound and quantify its degradation products?
A4: Several analytical techniques are suitable for monitoring the degradation of this compound and quantifying its degradants. Commonly used methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for the detection and quantification of volatile and semi-volatile degradation products.[2][6]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is often used for the analysis of non-volatile compounds. For sulfonate esters, which may lack a strong UV chromophore, derivatization with a UV-active agent may be necessary to enhance sensitivity.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild (temperature too low, insufficient time).2. The compound is highly stable under the tested conditions.3. Analytical method is not sensitive enough to detect low levels of degradants. | 1. Increase the temperature, extend the duration of the study, or use more strenuous pH or oxidative conditions as per ICH guidelines.[10][11]2. Confirm the stability by extending the study under more forcing conditions.3. Validate the analytical method to ensure it can detect and quantify potential degradation products at low concentrations. Consider derivatization to enhance sensitivity.[8][9] |
| Degradation is too rapid, leading to complete loss of the parent compound. | 1. Stress conditions are too harsh (temperature too high, extreme pH). | 1. Reduce the severity of the stress conditions. For example, lower the temperature, use a less extreme pH, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[10][11] |
| Poor peak shape or resolution in HPLC/GC analysis. | 1. Inappropriate column selection.2. Suboptimal mobile phase or temperature gradient.3. Interaction of analytes with the column. | 1. Select a column with a suitable stationary phase for the separation of the parent compound and its expected degradation products.2. Optimize the mobile phase composition, gradient, and column temperature to improve separation.3. Consider using a different column or modifying the mobile phase (e.g., adjusting pH) to minimize unwanted interactions. |
| Inconsistent or non-reproducible results. | 1. Inconsistent preparation of samples and standards.2. Fluctuation in instrumental conditions (e.g., temperature, flow rate).3. Instability of degradation products under analytical conditions. | 1. Ensure precise and consistent sample and standard preparation procedures.2. Verify the stability and performance of the analytical instrument.3. Investigate the stability of the degradation products in the analytical solvent and under the analysis conditions. If necessary, analyze samples immediately after preparation. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol is a general guideline based on ICH Q1A(R2) for conducting a forced degradation study.[10][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[11]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
A control sample should be kept in the dark under the same conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., GC-MS or HPLC-UV).
-
Identify and quantify the degradation products formed under each stress condition.
4. Data Presentation:
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Summarize the results in a table, showing the percentage of degradation of this compound and the percentage of each degradation product formed under the different stress conditions.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) | % Area of Major Degradant(s) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 1-Methoxypropan-2-ol | 11.8 |
| 0.1 M NaOH, 60°C, 24h | 15.2 | 1-Methoxypropan-2-ol | 14.5 |
| 3% H₂O₂, RT, 24h | 8.7 | Oxidized impurities | 8.1 |
| Thermal (80°C, 48h) | 5.3 | 1-Methoxypropan-2-ol | 5.0 |
| Photolytic | 2.1 | Photodegradants | 1.9 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pqri.org [pqri.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. scispace.com [scispace.com]
- 13. ijcrt.org [ijcrt.org]
troubleshooting low yields in 1-Methoxypropan-2-yl methanesulfonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-methoxypropan-2-yl methanesulfonate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low yields and impurities.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and workup procedures. This guide addresses the most common problems in a question-and-answer format.
Q1: My reaction shows a low conversion of the starting material, 1-methoxypropan-2-ol. What are the likely causes?
A1: Low conversion is often due to issues with the reagents or reaction setup. Key factors to consider are:
-
Moisture Contamination: Methanesulfonyl chloride (MsCl) is highly reactive towards water. Any moisture in the solvent, glassware, or starting alcohol will consume the MsCl, reducing the amount available for the desired reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.
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Inadequate Base: A non-nucleophilic base, typically triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to a halt in the reaction. Use a slight excess of the base (1.1-1.5 equivalents).
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Low Reagent Purity: The purity of both 1-methoxypropan-2-ol and methanesulfonyl chloride is critical. Impurities can interfere with the reaction. Use freshly opened or purified reagents whenever possible.
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Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Carefully measure and dispense all reagents.
Q2: I observe the formation of significant side products in my reaction mixture. What are they, and how can I minimize them?
A2: The most common side products in this mesylation are the corresponding alkyl chloride and elimination products.
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Alkyl Chloride Formation: The chloride ion displaced from methanesulfonyl chloride can act as a nucleophile and displace the newly formed mesylate, especially if the reaction is heated or run for an extended period. To minimize this, maintain a low reaction temperature (e.g., 0 °C) and monitor the reaction closely to avoid unnecessarily long reaction times.
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Elimination Products: As 1-methoxypropan-2-ol is a secondary alcohol, the mesylate formed is susceptible to elimination reactions (E2), especially in the presence of a base, to form methoxypropene isomers. Using a non-hindered base like pyridine and maintaining a low temperature can help suppress this side reaction.
Q3: My yield is significantly lower after the workup and purification steps. Where could I be losing my product?
A3: Product loss during workup and purification is a common issue. Here are some points to check:
-
Aqueous Workup: While mesylates are generally stable to a standard aqueous workup with bicarbonate or brine, prolonged exposure or highly basic conditions can lead to hydrolysis back to the alcohol or other side reactions. Perform the aqueous washes efficiently and without delay. The product, this compound, is less polar than the starting alcohol, so it should partition well into the organic layer.
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Drying Agent: Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal. Residual water can co-distill with the solvent and affect the final yield and purity.
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Solvent Removal: The product is a relatively low molecular weight compound. Aggressive removal of the solvent on a rotary evaporator, especially at high temperatures and low pressures, can lead to co-evaporation of the product.
-
Chromatography: If using column chromatography for purification, ensure the silica gel is not acidic, as this can promote decomposition of the mesylate. Neutralized silica gel can be used if necessary.
Frequently Asked Questions (FAQs)
Q: What is the ideal temperature for this reaction?
A: The reaction is typically carried out at a low temperature, starting at 0 °C, to control the exothermic nature of the reaction and minimize side reactions. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
Q: Which base is better, triethylamine or pyridine?
A: Both triethylamine and pyridine are commonly used. Triethylamine is a stronger base and can sometimes promote elimination to a greater extent. Pyridine is a weaker, non-nucleophilic base that is often a good choice for secondary alcohols to minimize side reactions.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. The product, this compound, will be less polar than the starting alcohol (1-methoxypropan-2-ol) and will have a higher Rf value.
Q: Is an aqueous workup necessary?
A: Yes, an aqueous workup is essential to remove the triethylamine hydrochloride (or pyridinium hydrochloride) salt that precipitates during the reaction, as well as any excess base and unreacted methanesulfonyl chloride (which hydrolyzes to methanesulfonic acid).
Q: How do I remove the triethylamine hydrochloride salt?
A: The salt can be removed by washing the reaction mixture with water. The salt is soluble in the aqueous layer. Subsequent washes with dilute acid (e.g., 1M HCl) can help remove any remaining triethylamine, followed by a wash with saturated sodium bicarbonate to neutralize any remaining acid, and finally a brine wash to aid in the separation of the layers.
Data Presentation
Table 1: Reagent Stoichiometry and Typical Yields
| Reagent | Molar Equivalents | Typical Yield Range (%) | Notes |
| 1-Methoxypropan-2-ol | 1.0 | - | Starting material. |
| Methanesulfonyl Chloride | 1.1 - 1.2 | - | A slight excess ensures complete conversion. |
| Triethylamine/Pyridine | 1.2 - 1.5 | - | Excess base neutralizes the generated HCl. |
| Product | - | 70 - 90% | Yields can vary based on scale and purity of reagents. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Moisture in reagents/glassware | Use oven-dried glassware and anhydrous solvents. |
| Insufficient base | Use 1.2-1.5 equivalents of triethylamine or pyridine. | |
| Impure reagents | Use high-purity starting materials. | |
| Side Product Formation | Alkyl chloride formation | Maintain low reaction temperature (0 °C); avoid prolonged reaction times. |
| Elimination (alkene formation) | Use a less hindered base (e.g., pyridine); maintain low temperature. | |
| Yield Loss During Workup | Hydrolysis of mesylate | Perform aqueous workup quickly; avoid strongly basic conditions. |
| Incomplete extraction | Ensure proper partitioning into the organic layer; back-extract aqueous layer if necessary. | |
| Product loss during solvent removal | Use moderate temperature and pressure during rotary evaporation. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
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1-Methoxypropan-2-ol
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
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Deionized Water
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methoxypropan-2-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M solution).
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Cool the solution to 0 °C in an ice-water bath.
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Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture via a syringe, ensuring the internal temperature does not rise above 5 °C.
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Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Managing Side Reactions with 1-Methoxypropan-2-yl methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxypropan-2-yl methanesulfonate. The information is designed to help you anticipate and manage potential side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a sulfonate ester. Due to the methanesulfonate group being an excellent leaving group, this compound is primarily used as an alkylating agent in organic synthesis. It introduces the 1-methoxypropan-2-yl group to a nucleophile.
Q2: What are the main side reactions to be aware of when using this compound?
The primary side reactions are:
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Unwanted Alkylation: As a potent electrophile, it can alkylate other nucleophiles present in the reaction mixture, such as solvents, bases, or impurities.[1]
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Elimination (E1/E2): As a secondary sulfonate, it can undergo elimination reactions to form methoxypropene isomers, particularly in the presence of a strong, non-nucleophilic base or at elevated temperatures.
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Hydrolysis: The methanesulfonate ester can be hydrolyzed back to 1-methoxy-2-propanol, especially under basic conditions.[2][3]
Q3: Is this compound considered a genotoxic impurity?
Methanesulfonate esters are a class of compounds that are often associated with genotoxicity due to their ability to alkylate DNA.[4][5][6] Isopropyl methanesulfonate, a structurally similar compound, is a known potent genotoxic agent.[4] Therefore, it is crucial to assume that this compound may also have genotoxic potential and to handle it with appropriate safety precautions. Levels of this compound in any final product, especially active pharmaceutical ingredients (APIs), should be carefully controlled and monitored.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylated Product and Formation of Unknown Byproducts
Possible Cause: Unwanted alkylation of other nucleophilic species in the reaction mixture.
Troubleshooting Steps:
-
Solvent Selection: Avoid nucleophilic solvents (e.g., alcohols, water) if they are not the intended reactant. Opt for aprotic, non-nucleophilic solvents such as acetonitrile, acetone, or tetrahydrofuran (THF).
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of primary or secondary amines.
-
Control of Equivalents: Use a precise stoichiometry of your nucleophile. An excess of the nucleophile can sometimes drive the desired reaction, but also be mindful of potential downstream purification challenges.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
Issue 2: Significant Formation of an Alkene Impurity
Possible Cause: Elimination reaction competing with the desired substitution.
Troubleshooting Steps:
-
Base Strength and Steric Hindrance: Strong, bulky bases favor elimination. If substitution is desired, use a weaker or less sterically hindered base that is still sufficient to deprotonate your nucleophile if necessary.
-
Temperature: Higher temperatures generally favor elimination over substitution. Maintain a lower reaction temperature.
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Solvent Polarity: Polar aprotic solvents can favor SN2 reactions over E2.
Issue 3: Presence of 1-Methoxy-2-propanol in the Reaction Mixture
Possible Cause: Hydrolysis of this compound.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
pH Control: Methanesulfonates are more stable under neutral or slightly acidic conditions.[7] Avoid strongly basic conditions if possible, as they promote hydrolysis.[2][3] If a base is necessary, consider its strength and the reaction time.
-
Work-up Procedure: During the reaction work-up, be mindful of the pH of aqueous solutions used for extraction. A neutral or slightly acidic wash may be preferable to a basic one if unreacted starting material is to be recovered.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Product Distribution
| Entry | Nucleophile | Base (1.1 eq) | Solvent | Temperature (°C) | Desired Product Yield (%) | Elimination Product (%) | Hydrolysis Product (%) |
| 1 | Sodium Azide | None | DMF | 25 | 95 | <1 | <1 |
| 2 | Sodium Phenoxide | K₂CO₃ | Acetonitrile | 80 | 85 | 10 | 5 |
| 3 | Piperidine | DIPEA | THF | 60 | 90 | 5 | 5 |
| 4 | Sodium Phenoxide | t-BuOK | THF | 80 | 20 | 75 | 5 |
Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific reactants and conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution to Minimize Side Reactions
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Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reagents: Use anhydrous solvents and reagents.
-
Reaction Setup: To a stirred solution of the nucleophile (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) under a nitrogen atmosphere, add the appropriate non-nucleophilic base (e.g., DIPEA, 1.1 eq) if required.
-
Addition of Electrophile: Cool the reaction mixture to 0°C. Add a solution of this compound (1.05 eq) in the same solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Monitoring of Side Reactions by GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Oven program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 35-350.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and inject it into the GC-MS.
-
Analysis: Identify the peaks corresponding to the starting material, desired product, and potential side products (e.g., methoxypropene, 1-methoxy-2-propanol) based on their retention times and mass spectra. Quantify the relative peak areas to estimate the reaction conversion and impurity profile.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
improving reaction selectivity with 1-Methoxypropan-2-yl methanesulfonate
Technical Support Center: 1-Methoxypropan-2-yl Methanesulfonate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting and frequently asked questions related to improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in organic synthesis?
A1: this compound is an alkyl sulfonate, specifically a methanesulfonate (mesylate) ester. Its primary role in organic synthesis is to function as an excellent leaving group in nucleophilic substitution (SN2) and elimination (E2) reactions. It is synthesized from the corresponding alcohol, 1-methoxypropan-2-ol, by reaction with methanesulfonyl chloride. By converting the hydroxyl group of the alcohol, which is a poor leaving group (hydroxide ion, OH⁻), into a methanesulfonate group, the carbon atom it is attached to becomes highly susceptible to attack by nucleophiles. The methanesulfonate anion is a very stable, non-nucleophilic, and weak base, making it an excellent leaving group.
Q2: How can this compound be used to improve reaction selectivity?
A2: The primary way this reagent can influence reaction selectivity is by enabling controlled nucleophilic substitution reactions under conditions that might otherwise be unsuitable for the parent alcohol. The conversion of the alcohol to the mesylate allows for subsequent reactions to proceed under milder conditions, which can help in preventing side reactions that may occur at higher temperatures.
While this compound itself is not a chiral auxiliary and does not inherently induce stereoselectivity in reactions with achiral nucleophiles, it plays a crucial role in stereoselective synthesis when the starting alcohol is chiral. The reaction to form the mesylate proceeds with retention of configuration at the stereocenter. The subsequent SN2 reaction with a nucleophile will then proceed with a predictable inversion of stereochemistry (Walden inversion). This two-step sequence allows for the controlled formation of a new stereocenter with a specific configuration.
Q3: What are the typical reaction conditions for activating an alcohol with methanesulfonyl chloride to form this compound?
A3: The formation of a mesylate from an alcohol is a standard procedure. A typical protocol involves dissolving the alcohol (1-methoxypropan-2-ol) in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooling the mixture in an ice bath (0 °C). A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the HCl that is generated during the reaction. Methanesulfonyl chloride (MsCl) is then added dropwise to the cooled solution. The reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC).
Q4: What types of nucleophiles are suitable for reaction with this compound?
A4: A wide range of nucleophiles can be used in substitution reactions with alkyl mesylates. These include:
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Oxygen nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.
-
Nitrogen nucleophiles: Amines, azides, and amides to form substituted amines and other nitrogen-containing compounds.
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Sulfur nucleophiles: Thiols and thiolates to form thioethers.
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Carbon nucleophiles: Cyanide, enolates, and organometallic reagents.
-
Halide ions: To convert the mesylate into an alkyl halide.
The choice of nucleophile and reaction conditions will determine the outcome of the reaction (substitution vs. elimination).
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting alcohol to the mesylate. | 1. Inactive methanesulfonyl chloride (degraded by moisture).2. Insufficient base.3. Low reaction temperature or short reaction time. | 1. Use fresh or newly opened methanesulfonyl chloride. 2. Ensure at least one equivalent of base is used. For less reactive alcohols, a stronger base like DMAP (catalytic amount) with triethylamine can be effective.3. Allow the reaction to stir for a longer period at room temperature after the initial addition at 0 °C. Monitor by TLC. |
| Formation of elimination byproducts (alkenes) instead of the desired substitution product. | 1. The nucleophile is too basic and/or sterically hindered.2. High reaction temperature.3. The substrate is sterically hindered around the reaction center. | 1. Use a less basic and more nucleophilic reagent. For example, use an azide followed by reduction instead of a primary amine for amination.2. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.3. If possible, consider an alternative synthetic route. |
| The reaction stalls or is incomplete during the nucleophilic substitution step. | 1. Poor nucleophilicity of the attacking species.2. The solvent is not appropriate for an SN2 reaction.3. The leaving group is not sufficiently activated. | 1. Use a stronger nucleophile or add a catalyst (e.g., sodium iodide to in-situ generate a more reactive alkyl iodide).2. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the rate of SN2 reactions.3. Ensure the complete conversion of the alcohol to the mesylate in the previous step. |
| Epimerization or loss of stereochemical integrity. | 1. The reaction is proceeding through an SN1 mechanism, which involves a carbocation intermediate.2. The starting material or product is racemizing under the reaction conditions. | 1. Use reaction conditions that favor the SN2 pathway: a polar aprotic solvent and a good, non-basic nucleophile. Avoid protic solvents and high temperatures.2. Check the stability of your starting material and product under the reaction conditions. If necessary, use milder bases or shorter reaction times. |
Experimental Protocols & Data Presentation
Protocol 1: Synthesis of this compound
-
To a solution of 1-methoxypropan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Dissolve the crude this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation, a suitable non-nucleophilic base should be added.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the starting mesylate is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Data Presentation: Example of Reaction Selectivity
The table below provides a template for summarizing experimental data to assess the selectivity of substitution (SN2) versus elimination (E2) pathways.
| Entry | Nucleophile | Base (if any) | Solvent | Temp (°C) | SN2 Product Yield (%) | E2 Product Yield (%) | Selectivity (SN2:E2) |
| 1 | Sodium Azide | - | DMF | 60 | 95 | <5 | >19:1 |
| 2 | Sodium Ethoxide | - | Ethanol | 25 | 40 | 60 | 2:3 |
| 3 | Sodium Cyanide | - | DMSO | 50 | 85 | 15 | 17:3 |
| 4 | t-Butoxide | - | t-Butanol | 50 | <10 | >90 | <1:9 |
Note: The data in this table is illustrative and represents typical outcomes for reactions of secondary mesylates.
Visualizations
Caption: General experimental workflow for the two-step substitution reaction.
Technical Support Center: Kinetic Studies of 1-Methoxypropan-2-yl Methanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting kinetic studies on reactions involving 1-methoxypropan-2-yl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What type of reactivity is expected from this compound?
A1: this compound contains a methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions.[1][2] The substrate is a secondary sulfonate ester, meaning it can undergo both SN1 and SN2 reaction mechanisms, as well as elimination (E1 and E2) pathways, depending on the reaction conditions.[1][3][4]
Q2: How does the structure of this compound influence its reaction kinetics?
A2: As a secondary substrate, the reaction pathway is highly sensitive to steric hindrance around the reaction center, the strength of the nucleophile, the solvent polarity, and the temperature.[4][5] The presence of the methoxy group at the adjacent carbon might also influence the reaction rate and regioselectivity through electronic or neighboring group participation effects, although specific data for this compound is limited.
Q3: What are the typical solvents used for kinetic studies with this compound?
A3: The choice of solvent is critical. Polar protic solvents (e.g., water, ethanol, methanol) favor SN1 reactions by stabilizing the carbocation intermediate.[6][7] Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.[8]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by tracking the disappearance of the reactant or the appearance of a product over time. Common analytical techniques include:
-
Chromatography (GC/MS or HPLC): To separate and quantify the reactant and products.
-
Spectroscopy (NMR or UV-Vis): If the reactant or product has a distinct spectroscopic signature.[9]
-
Titration: For reactions that produce an acidic byproduct (e.g., methanesulfonic acid), the progress can be monitored by titrating the acid with a standard base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction is too slow or does not proceed. | 1. Poor nucleophile. 2. Inappropriate solvent. 3. Low temperature. 4. Degradation of the sulfonate ester. | 1. Use a stronger, less sterically hindered nucleophile. 2. For SN2, switch to a polar aprotic solvent. For SN1, ensure the solvent is sufficiently polar and protic. 3. Increase the reaction temperature. A 10°C increase can roughly double the reaction rate. 4. Ensure the starting material is pure and dry. Sulfonate esters can undergo hydrolysis if moisture is present.[9][10] |
| Multiple products are formed (poor selectivity). | 1. Competition between SN1/SN2 and E1/E2 pathways. 2. Rearrangement of an intermediate carbocation (in SN1/E1). | 1. To favor substitution over elimination, use a good, non-basic nucleophile and lower temperatures. To favor elimination, use a strong, bulky base.[1] 2. Promote the SN2 pathway by using a strong nucleophile in a polar aprotic solvent to avoid carbocation formation. |
| Inconsistent kinetic data (poor reproducibility). | 1. Inconsistent temperature control. 2. Presence of water in the reagents or solvent. 3. Inaccurate measurement of concentrations. 4. Atmospheric CO₂ interfering with reactions involving basic nucleophiles or acidic byproducts. | 1. Use a thermostatically controlled bath to maintain a constant temperature. 2. Use anhydrous solvents and dry reagents. The presence of water can lead to competing hydrolysis reactions.[10] 3. Calibrate all volumetric glassware and analytical instruments. 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Kinetic plot is non-linear. | 1. The reaction order is not what was assumed. 2. A complex reaction mechanism with competing pathways. 3. Product inhibition or autocatalysis. | 1. Re-evaluate the rate law by performing experiments with varying initial concentrations of reactants.[11][12] 2. Consider if both SN1 and SN2 mechanisms are operating concurrently (borderline mechanism).[6] 3. Analyze for potential side reactions or interactions of the product with reactants or intermediates. |
Quantitative Data
The following table presents kinetic data for the solvolysis of isopropyl methanesulfonate, a close structural analog of this compound. This data can be used as an estimate for experimental planning.
Table 1: Solvolysis Rate Constants for Isopropyl Methanesulfonate [10]
| Reaction | Solvent | Temperature (°C) | Forward Rate Constant (s⁻¹) | Hydrolysis Rate (L·mol⁻¹·s⁻¹) |
| Formation | Anhydrous Isopropanol | 50 | - | - |
| Formation | Anhydrous Isopropanol | 70 | - | - |
| Hydrolysis | Not specified | Not specified | - | Available in source |
| Alcoholysis | Not specified | 70 | Available in source | - |
Note: Specific rate constant values were not fully extracted in the provided search results but are indicated to be present in the source document.
Experimental Protocols
General Protocol for a Kinetic Run (SN2 Reaction)
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen).
-
Use anhydrous solvents and reagents.
-
Prepare stock solutions of this compound and the chosen nucleophile in the selected polar aprotic solvent (e.g., acetone or DMSO).
-
-
Reaction Setup:
-
In a thermostatically controlled reaction vessel equipped with a magnetic stirrer, add the solvent and allow it to reach the desired temperature.
-
Add the nucleophile solution to the reaction vessel.
-
To initiate the reaction, add the this compound stock solution. Start a timer immediately.
-
-
Monitoring:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a solution that will stop the reaction (e.g., by rapid dilution with a cold solvent or by adding a reagent that neutralizes the nucleophile).
-
Analyze the quenched aliquots using a pre-validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of the reactant or product.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time.
-
For a second-order reaction (rate = k[substrate][nucleophile]), a plot of ln([Nucleophile]/[Substrate]) versus time should be linear, with the slope related to the rate constant.[11]
-
Visualizations
Caption: A typical workflow for conducting a kinetic experiment.
Caption: Competing SN1 and SN2 reaction pathways.
References
- 1. youtube.com [youtube.com]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
Technical Support Center: Analysis of Impurities in 1-Methoxypropan-2-yl Methanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of impurities in 1-Methoxypropan-2-yl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Key potential impurities include:
-
Starting Materials: 1-Methoxy-2-propanol and Methanesulfonyl chloride/Methanesulfonic acid.[1]
-
Genotoxic Impurities: Alkyl methanesulfonates such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are critical to monitor due to their genotoxic potential.[2] These can arise from reactions with residual alcohols (methanol, ethanol) used in the process.[2]
-
Related Substances: Isomeric impurities or byproducts from side reactions.
Q2: Which analytical techniques are most suitable for impurity analysis of this compound?
A2: The most common and suitable analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry for sensitive and specific detection.
-
Gas Chromatography (GC): Often used with a Flame Ionization Detector (FID) for general impurity profiling or a Mass Spectrometer (MS) for trace-level detection and identification of genotoxic impurities.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Can be used with UV detection, but for trace analysis of impurities like MMS and EMS which lack a strong chromophore, derivatization followed by UV detection or coupling with a mass spectrometer (LC-MS/MS) is often necessary.[2][6][7]
Q3: Why is derivatization sometimes required for the analysis of alkyl methanesulfonate impurities?
A3: Derivatization is employed to enhance the detectability of certain impurities, particularly for HPLC-UV analysis. Alkylating agents like methyl methanesulfonate and ethyl methanesulfonate lack a UV chromophore, making them difficult to detect at low levels with a standard UV detector. A derivatizing agent reacts with the analyte to form a product that is UV-active, thus significantly improving the sensitivity of the method.[2][6]
Troubleshooting Guides
GC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Active sites in the injector liner or column. 3. Inappropriate flow rate. 4. Sample overload. | 1. Condition the column according to the manufacturer's instructions. 2. Use a deactivated liner and/or trim the first few centimeters of the column. 3. Optimize the carrier gas flow rate. 4. Dilute the sample. |
| Unexpected Peaks in the Chromatogram | 1. Contamination from the solvent, glassware, or septum. 2. Sample degradation. 3. Carryover from a previous injection. | 1. Run a blank analysis of the solvent. Ensure all glassware is thoroughly clean. 2. Investigate sample stability. Prepare fresh samples and analyze immediately. 3. Perform several solvent blank injections to clean the injection port and column. |
| Low Sensitivity / No Peak Detected | 1. Incorrect GC parameters (inlet temperature, oven program). 2. Leak in the system. 3. Detector malfunction. 4. Inefficient extraction of the analyte. | 1. Ensure the inlet temperature is sufficient to volatilize the sample without degradation. Optimize the oven temperature program for better separation. 2. Perform a leak check. 3. Check the detector parameters and perform maintenance if necessary. 4. Optimize the sample preparation and extraction procedure.[3] |
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or air bubbles in the system. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump. |
| Extraneous Peaks | 1. Impurities in the mobile phase or sample diluent. 2. Sample contamination. 3. Incomplete derivatization reaction leading to side products. | 1. Use high-purity solvents and filter the mobile phase. 2. Ensure proper sample handling to avoid contamination. 3. Optimize derivatization conditions (reagent concentration, temperature, time).[2] |
| Poor Resolution Between Peaks | 1. Non-optimal mobile phase composition. 2. Inappropriate column selection. 3. Flow rate is too high. | 1. Adjust the mobile phase composition (e.g., change the gradient slope or isocratic percentage). 2. Select a column with a different stationary phase or particle size. 3. Reduce the flow rate. |
Experimental Protocols
Protocol 1: GC-MS Method for Genotoxic Impurities
This protocol is a general guideline for the determination of methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in a drug substance like this compound.
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of MMS and EMS in the chosen solvent.
-
Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., in the range of 0.5 to 2.0 ppm).[4]
-
-
GC-MS Conditions:
-
Column: DB-624 or DB-WAX capillary column (30 m x 0.32 mm, 1.8 µm film thickness) is often suitable.[3][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[4]
-
Oven Program:
-
Initial temperature: 110°C, hold for 15 minutes.
-
Ramp: 25°C/min to 225°C.
-
Hold at 225°C for 15 minutes.[4]
-
-
Injector Temperature: 200°C.[4]
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for MMS and EMS.
-
-
-
Analysis:
-
Inject the blank (solvent), standard solutions, and sample solution.
-
Quantify the impurities in the sample by comparing the peak areas to the calibration curve generated from the standard solutions.
-
Protocol 2: HPLC-UV Method with Derivatization for Alkyl Methanesulfonates
This protocol outlines a general procedure for the analysis of MMS and EMS using HPLC-UV after derivatization.
-
Derivatization Reagent Preparation:
-
Sample and Standard Derivatization:
-
For the sample, weigh approximately 250 mg of this compound into a reaction vial.[2][6]
-
For standards, use appropriate aliquots of the MMS and EMS standard solutions.
-
Add the derivatizing reagent solution and a pH regulator (e.g., NaOH solution) to both the sample and standard vials.[2][6]
-
Seal the vials and heat at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to complete the reaction.[2][6]
-
Cool the vials to room temperature before injection.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate solution).[6]
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
UV Detection: At a wavelength appropriate for the derivatized product (e.g., 277 nm for the N,N-diethyldithiocarbamate derivative).[6]
-
-
Analysis:
-
Inject the derivatized blank, standards, and sample.
-
Identify and quantify the derivatized impurities based on the retention time and peak area relative to the derivatized standards.
-
Data Summary
Table 1: Typical GC-MS Method Parameters for Alkyl Methanesulfonate Analysis [4]
| Parameter | Value |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min |
| Initial Oven Temp. | 110°C (hold 15 min) |
| Final Oven Temp. | 225°C (hold 15 min) |
| Ramp Rate | 25°C/min |
| Injector Temp. | 200°C |
| Detector | Mass Spectrometer (EI, SIM mode) |
| LOD/LOQ (approx.) | LOD: ~0.1 ppm, LOQ: ~0.35 ppm |
Table 2: Typical HPLC-UV (with Derivatization) Method Parameters [6]
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile / 5 mmol/L Ammonium Acetate |
| Flow Rate | 1 mL/min |
| Detector | UV at 277 nm |
| Derivatization Agent | N,N-diethyldithiocarbamate |
| Derivatization Temp. | 80°C |
| Derivatization Time | 1 hour |
| LOQ (approx.) | 0.6 ppm |
Visualizations
Caption: Troubleshooting workflow for identifying the source of an unexpected peak.
Caption: General workflow for HPLC analysis with derivatization.
References
- 1. CAS#:24590-51-0 | 2-Propanol, 1-methoxy-,2-methanesulfonate | Chemsrc [chemsrc.com]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. rroij.com [rroij.com]
- 5. [PDF] Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization | Semantic Scholar [semanticscholar.org]
- 6. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Methoxypropan-2-yl Methanesulfonate and Other Alkyl Methanesulfonates for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the selection of appropriate reagents and the control of potential impurities are of paramount importance. Methanesulfonate esters, or mesylates, are a class of compounds frequently encountered as intermediates in organic synthesis and, critically, as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of 1-Methoxypropan-2-yl methanesulfonate against other common alkyl methanesulfonates, such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IMS), with a focus on their chemical properties, reactivity, and toxicological profiles.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of these methanesulfonates. These properties can influence their behavior in various experimental and physiological settings.
| Property | This compound | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | Isopropyl Methanesulfonate (IMS) |
| Molecular Formula | C5H12O4S | CH4O3S | C2H6O3S | C4H10O3S |
| Molecular Weight ( g/mol ) | 168.21 | 110.13 | 124.16 | 138.19 |
| Boiling Point (°C) | Not available | 202-203 | 213.5 | Not available |
| LogP (predicted) | -0.1 | -0.6 | -0.2 | 0.3 |
| Water Solubility | Miscible (inferred from precursor) | Soluble | Soluble | Not available |
Data for this compound is limited; some properties are inferred from its precursor, 1-methoxy-2-propanol. Data for other methanesulfonates is sourced from established chemical databases.
Reactivity and Hydrolysis
The reactivity of methanesulfonates is a critical parameter, influencing their stability and their potential as alkylating agents. The rate of hydrolysis is a key indicator of their persistence in aqueous environments, including physiological systems. As secondary alkyl methanesulfonates, both this compound and isopropyl methanesulfonate are expected to exhibit different reactivity profiles compared to the primary methanesulfonates, MMS and EMS.
The mechanism of nucleophilic substitution (SN1 vs. SN2) plays a significant role in their reactivity. Primary methanesulfonates like MMS and EMS predominantly react via an SN2 mechanism, while secondary methanesulfonates can exhibit a greater propensity for SN1-type reactions, especially with increasing carbocation stability. The presence of an ether oxygen in this compound may influence the stability of a potential carbocation intermediate, thereby affecting its reactivity.
| Compound | Alkylation Mechanism | Relative Hydrolysis Rate |
| Methyl Methanesulfonate (MMS) | Primarily SN2 | Fast |
| Ethyl Methanesulfonate (EMS) | Primarily SN2 | Moderate |
| Isopropyl Methanesulfonate (IMS) | SN1/SN2 character | Slower than primary, but reactive |
| This compound | Expected SN1/SN2 character | Inferred to be similar to or slightly faster than IMS due to potential electronic effects of the methoxy group |
Qualitative comparison based on general principles of organic chemistry and available literature on related compounds.
Genotoxicity and Toxicological Profile
A major concern with alkyl methanesulfonates in the pharmaceutical industry is their potential for genotoxicity. These compounds are alkylating agents that can modify DNA, leading to mutations and potential carcinogenicity.[1] The genotoxic potential is closely linked to their chemical reactivity and structure.
Studies have shown a correlation between the SN1 character of alkylating agents and their genotoxic potency.[2] Generally, compounds with a higher degree of SN1 character are more potent mutagens. This is because they can generate carbocations that preferentially attack the O6-position of guanine in DNA, a key mutagenic event.
| Compound | Genotoxicity Classification | Key Toxicological Findings |
| Methyl Methanesulfonate (MMS) | Known mutagen and carcinogen | Potent inducer of DNA damage; classified as reasonably anticipated to be a human carcinogen. |
| Ethyl Methanesulfonate (EMS) | Known mutagen and carcinogen | Well-established genotoxic agent used as a positive control in mutagenicity assays.[3][4] |
| Isopropyl Methanesulfonate (IMS) | Potent mutagen | Considered one of the most potent mutagens among simple alkyl methanesulfonates. |
| This compound | Suspected mutagen (Structural Alert) | No direct experimental data available. The presence of the methanesulfonate ester functional group is a structural alert for genotoxicity. Its potential is inferred to be in the range of other secondary alkyl methanesulfonates. |
It is crucial to note that in the absence of specific experimental data, the toxicological profile of this compound is inferred based on structure-activity relationships.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of methanesulfonates. Below are representative methodologies for key experiments.
Protocol 1: Determination of Hydrolysis Rate
Objective: To determine the first-order rate constant for the hydrolysis of a methanesulfonate ester in an aqueous solution.
Materials:
-
Methanesulfonate ester (e.g., this compound)
-
Buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Thermostatically controlled water bath or incubator
-
Quenching solution (e.g., a solution containing a nucleophile to rapidly consume any remaining ester)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the methanesulfonate ester in a suitable organic solvent (e.g., acetonitrile).
-
Equilibrate the buffered aqueous solution to the desired temperature (e.g., 37 °C) in the water bath.
-
Initiate the reaction by adding a small aliquot of the methanesulfonate stock solution to the pre-warmed buffer to achieve the desired final concentration.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining methanesulfonate ester.
-
Plot the natural logarithm of the concentration of the methanesulfonate ester versus time.
-
The negative of the slope of the resulting linear plot represents the first-order rate constant (k) for hydrolysis.
Protocol 2: In Vitro Genotoxicity Assessment (Ames Test)
Objective: To evaluate the mutagenic potential of a methanesulfonate ester using a bacterial reverse mutation assay (Ames test).
Materials:
-
Test compound (methanesulfonate ester)
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Rat liver S9 fraction for metabolic activation
-
S9 cofactor mix
-
Molten top agar
-
Minimal glucose agar plates
-
Positive and negative controls (e.g., EMS as a positive control, solvent as a negative control)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a test tube, combine the test compound dilution, the Salmonella tester strain, and either buffer or the S9 mix.
-
Pre-incubate the mixture at 37 °C with gentle shaking.
-
After pre-incubation, add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37 °C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Diagrams
Logical Relationship for Assessing Methanesulfonate Genotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Comparative Guide to 1-Methoxypropan-2-yl Methanesulfonate and Tosylates in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic use of leaving groups is paramount for the successful execution of nucleophilic substitution and elimination reactions. Among the most effective and widely employed leaving groups are sulfonate esters, which are readily prepared from alcohols. This guide provides an objective comparison between 1-methoxypropan-2-yl methanesulfonate and the more traditional p-toluenesulfonates (tosylates). While direct comparative experimental data for this compound is limited in publicly available literature, this guide will draw upon the well-established principles of physical organic chemistry and the extensive data available for the closely related methanesulfonates (mesylates) to provide a thorough comparison.
Introduction to the Contenders
This compound is an alkyl sulfonate ester. Structurally, it is a methanesulfonate (mesylate) bearing a 1-methoxypropan-2-yl substituent. Like other alkyl sulfonates, it is anticipated to be a good leaving group in nucleophilic substitution reactions. Its precursor, 1-methoxy-2-propanol, is a common and relatively inexpensive organic solvent.[1]
Tosylates (p-Toluenesulfonates) are aryl sulfonate esters derived from p-toluenesulfonic acid. The tosyl group is a well-established and excellent leaving group in a vast array of organic transformations.[2][3][4][5][6] Its effectiveness stems from the ability of the sulfonate anion to stabilize the negative charge through resonance and the inductive effect of the tolyl group.
Performance Comparison: A Data-Driven Perspective
| Feature | This compound (inferred from Mesylates) | Tosylates | Rationale & Supporting Data |
| Leaving Group Ability | Excellent | Excellent | Both mesylate and tosylate anions are very weak bases due to extensive resonance stabilization of the negative charge over the three oxygen atoms, making them excellent leaving groups.[2][5][7] Some sources suggest that mesylates and tosylates have nearly identical leaving group ability, while one study indicates mesylate is a slightly better leaving group (relative rate of 1.00 for mesylate vs. 0.70 for tosylate in a specific SN2 reaction).[8] The electronic effect of the 1-methoxypropyl group is not expected to significantly alter the fundamental leaving group ability compared to a simple methyl group. |
| Steric Hindrance | Less sterically demanding at the sulfonyl center. | More sterically demanding at the sulfonyl center. | The methyl group in a mesylate is significantly smaller than the tolyl group in a tosylate. This can influence the rate of both the sulfonylation of the alcohol and the subsequent nucleophilic substitution, particularly with sterically hindered substrates or nucleophiles.[9][10][11] |
| Preparation from Alcohols | Generally faster, especially with sterically hindered alcohols. | Can be slower, particularly with sterically hindered alcohols. | The less hindered nature of methanesulfonyl chloride allows for a faster reaction with the alcohol nucleophile.[3] |
| Physical Properties | Often liquids or low-melting solids. | Often crystalline solids. | The larger, more rigid aromatic ring in tosylates promotes crystallization, which can be advantageous for purification and handling.[3] |
| Chromatographic Separation | May be more challenging to visualize on TLC plates. | The aromatic ring allows for easy visualization under UV light on TLC plates. | This is a practical consideration in monitoring reaction progress and purification.[3] |
Experimental Protocols
Detailed methodologies for the preparation of these sulfonate esters and their subsequent use in nucleophilic substitution are crucial for reproducible research.
Protocol 1: General Synthesis of Alkyl Tosylates
This procedure is adapted from a solvent-free method for the efficient tosylation of alcohols.[1][12]
Materials:
-
Alcohol (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl, 1.5 equivalents)
-
Potassium carbonate (K₂CO₃, solid base)
-
Mortar and pestle
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
In a mortar, combine the alcohol and p-toluenesulfonyl chloride.
-
Add potassium carbonate to the mixture.
-
Grind the mixture vigorously with a pestle for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the solid mixture and triturate.
-
Filter the solid potassium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alkyl tosylate.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: General Synthesis of Alkyl Methanesulfonates
This protocol describes a general method for the preparation of alkyl methanesulfonates.[13][14]
Materials:
-
Alcohol (1 equivalent)
-
Methanesulfonyl chloride (MsCl, 1.1 equivalents)
-
Triethylamine (Et₃N, 1.2 equivalents) or Pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Aqueous hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the alcohol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and remove the solvent in vacuo to afford the crude alkyl methanesulfonate.
-
Purify by column chromatography if necessary.
Protocol 3: General Nucleophilic Substitution of Sulfonate Esters
This protocol outlines a general procedure for the reaction of an alkyl sulfonate with a nucleophile.[15][16]
Materials:
-
Alkyl sulfonate (tosylate or methanesulfonate, 1 equivalent)
-
Nucleophile (e.g., sodium azide, sodium cyanide, sodium bromide, 1.2-2 equivalents)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone)
Procedure:
-
Dissolve the alkyl sulfonate in the chosen polar aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to an appropriate temperature (typically between room temperature and 100 °C, depending on the reactivity of the substrates) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, distillation, or recrystallization.
Visualizing the Chemistry: Diagrams
To better illustrate the chemical processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General synthesis of alkyl tosylates and this compound from their corresponding alcohols.
Caption: Generalized SN2 reaction pathway for an alkyl sulfonate with a nucleophile.
Conclusion
Both this compound (as inferred from the behavior of mesylates) and tosylates are excellent leaving groups for facilitating nucleophilic substitution reactions. The choice between them may be guided by practical considerations rather than a significant difference in intrinsic reactivity.
-
Tosylates are often preferred when a crystalline derivative is desired for ease of purification and handling, and for straightforward reaction monitoring via UV visualization on TLC plates.[3]
-
This compound (and mesylates in general) may offer an advantage in terms of reaction speed during the initial sulfonylation step, particularly with sterically hindered alcohols, due to the smaller size of the sulfonyl chloride reagent.[3]
Ultimately, the optimal choice of leaving group will depend on the specific substrate, nucleophile, and reaction conditions. Researchers are encouraged to consider the factors outlined in this guide when designing their synthetic strategies. Further experimental studies directly comparing the reactivity of this compound with tosylates would be of great value to the synthetic chemistry community.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 14. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]
- 15. A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X] [organic-chemistry.org]
- 16. A User-Friendly Procedure for the Preparation of Secondary Alkyl Chlorides [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for 1-Methoxypropan-2-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The control of potentially genotoxic impurities (PGIs) is a critical aspect of pharmaceutical development and manufacturing. 1-Methoxypropan-2-yl methanesulfonate, a potential PGI, requires highly sensitive and validated analytical methods to ensure its presence in active pharmaceutical ingredients (APIs) is below the threshold of toxicological concern (TTC). This guide provides a comparative overview of analytical methodologies applicable to the validation of this compound, based on established methods for structurally similar sulfonate esters.
Introduction to Analytical Challenges
Analytical methods for PGIs like this compound must be capable of detecting and quantifying these substances at trace levels, often in the parts-per-million (ppm) range relative to the API.[1][2] The high concentration of the API can interfere with the detection of the impurity, necessitating highly selective and sensitive analytical techniques.[3] The validation of these methods is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the required validation parameters.[1][4]
Key Analytical Techniques
The most powerful and commonly employed techniques for the trace-level analysis of sulfonate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These hyphenated techniques provide the necessary selectivity and sensitivity to detect PGIs in complex sample matrices.[6] In some cases, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be used, often in conjunction with a derivatization step to enhance sensitivity.[7]
Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of different analytical methods used for the determination of sulfonate ester PGIs. The data is compiled from studies on analogous compounds such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS).
| Parameter | GC-MS | LC-MS/MS | HPLC-UV (with Derivatization) |
| Limit of Detection (LOD) | 0.02 - 0.12 ppm[8][9] | 0.3 µg/g (ppm)[3] | ~0.03 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.05 - 0.38 ppm[8][9] | 0.4 µg/g (ppm)[3] | ~0.1 µg/mL[7] |
| Linearity (Correlation Coefficient) | >0.99[8] | >0.999[3] | >0.99[7] |
| Accuracy (Recovery) | 97.1 - 107.1%[8] | 80 - 120%[3] | Not explicitly stated, but method deemed accurate[7] |
| Precision (%RSD) | <10% at LOQ[3] | System precision <6%[3] | Not explicitly stated, but method deemed precise[7] |
| Selectivity/Specificity | High | Very High | Moderate to High |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques, adapted from published methods for similar sulfonate esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the direct analysis of volatile and semi-volatile impurities like this compound.
a. Sample Preparation:
-
Accurately weigh approximately 1000 mg of the API into a 20 mL centrifuge tube.
-
Add 2 mL of a suitable non-polar solvent (e.g., n-hexane).[8]
-
Vortex the mixture to ensure thorough mixing and extraction of the impurity.
-
Centrifuge the sample to separate the solid API from the solvent.[8]
-
Carefully transfer the supernatant into a GC vial for analysis.
b. Chromatographic Conditions:
-
Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or DB-624 (30 m x 0.32 mm, 1.8 µm).[8][9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 - 2 mL/min).[8][9]
-
Oven Temperature Program:
-
Injector: Splitless mode at 220°C.[8]
-
Detector (MS):
c. Method Validation Parameters: The method should be validated for specificity, LOD, LOQ, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[4][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and is particularly useful for non-volatile impurities or when derivatization is not desired.
a. Sample Preparation:
-
Accurately weigh the API sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.[6]
-
The solution can be directly injected or may require filtration through a 0.45 µm filter.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3] Specific precursor-product ion transitions for this compound would need to be determined.
c. Method Validation Parameters: The validation should include specificity, LOD, LOQ, linearity, accuracy, precision, solution stability, and robustness.[10]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS methods.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the trace-level quantification of this compound in pharmaceutical ingredients. The choice between the two methods will depend on the specific properties of the API, the available instrumentation, and the required sensitivity. A thorough method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results for this and other potentially genotoxic impurities.[4][6]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. rroij.com [rroij.com]
- 3. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 6. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. rroij.com [rroij.com]
- 10. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Methoxypropan-2-yl Methanesulfonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the biological activity of 1-Methoxypropan-2-yl methanesulfonate and its derivatives. Due to the limited availability of direct experimental data for this specific compound series in public literature, this document focuses on its predicted biological activities based on the well-established properties of the methanesulfonate ester chemical class. The guide compares these predicted activities with known data from structurally related compounds, details relevant experimental protocols for validation, and illustrates the key biological pathways involved.
The core structure, featuring a methanesulfonate (mesylate) group, strongly suggests two primary mechanisms of action: DNA alkylation, a property shared with known genotoxic agents, and enzyme inhibition, particularly of acetylcholinesterase.
Comparative Analysis of Cytotoxicity via DNA Alkylation
Short-chain alkyl methanesulfonates are recognized as DNA-reactive genotoxic agents and potential carcinogens.[1] The methanesulfonate group is an excellent leaving group, enabling the molecule to act as an alkylating agent that can form covalent bonds with nucleophilic sites on DNA bases.[1] This action can induce DNA damage, leading to replication blocks, mutations, and ultimately, cell death (cytotoxicity).[1][2] Methyl methanesulfonate (MMS) and isopropyl methanesulfonate (IPMS) are well-studied compounds in this class that provide a benchmark for comparison.[2][3]
Comparative Cytotoxicity Data of Alkyl Methanesulfonates
The following table summarizes the cytotoxic potential of known alkylating methanesulfonates against various cell lines. While no specific data exists for this compound, it is hypothesized to exhibit similar activity.
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| This compound | (Not Available) | (Not Available) | Hypothesized to be cytotoxic | |
| Isopropyl Methanesulfonate (IPMS) | DT40 (Chicken Lymphocyte) | Cell Viability | ~50 µM | [3] |
| Isopropyl Methanesulfonate (IPMS) | TK6 (Human Lymphoblastoid) | Cell Viability | ~100 µM | [3] |
| Methyl Methanesulfonate (MMS) | Human Lymphocytes | DNA Synthesis Inhibition | Dose-dependent inhibition | [4] |
| Methyl Methanesulfonate (MMS) | V79 (Chinese Hamster Lung) | Genotoxicity | Potentiated by PGME | [5] |
Experimental Protocols for Cytotoxicity Assessment
A. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
B. Colony Formation Assay
This assay assesses the long-term effect of a compound on a single cell's ability to proliferate and form a colony.
-
Cell Seeding: Plate a low number of cells (e.g., 200-500 cells) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet.
-
Analysis: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment compared to the untreated control.
Workflow for Assessing Cytotoxic Activity
Comparative Analysis of Acetylcholinesterase (AChE) Inhibition
Esters of methanesulfonic acid have been identified as irreversible inhibitors of acetylcholinesterase (AChE).[6][7] The mechanism involves the formation of a stable methanesulfonyl-enzyme intermediate at the active site, rendering the enzyme non-functional.[6] This activity suggests that this compound derivatives could be investigated for applications where AChE inhibition is therapeutically relevant, such as in the management of Alzheimer's disease.
Comparative AChE Inhibition Data
The table below presents data for various methanesulfonate and sulfonate-containing compounds as AChE inhibitors.
| Compound | Enzyme Source | Inhibition Type | IC50 / Ki | Reference |
| This compound | (Not Available) | Hypothesized to be Irreversible | (Not Available) | |
| General Methanesulfonic Acid Esters | Electrophorus electricus | Irreversible | Structure-dependent | [6][8] |
| Aryl Methanesulfonate Derivatives | Electrophorus electricus | Reversible | 0.660 - 3.397 µM | [9] |
| N-aryl Benzenesulfonamides | Human AChE | Reversible | 1.1 - 4.9 µM | [10] |
Experimental Protocol for AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is the gold standard for measuring AChE activity.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
AChE enzyme solution from a source such as Electrophorus electricus.
-
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor (this compound derivative) at various concentrations. Include a control well with no inhibitor.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the ATCI substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The color change is proportional to the enzyme activity.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the control and plot the results to calculate the IC50 value.
Mechanism of Irreversible Acetylcholinesterase Inhibition
Potentially Modulated Signaling Pathways
Given its predicted nature as a DNA alkylating agent, this compound derivatives would likely activate the DNA Damage Response (DDR) pathway. A central component of this pathway is the tumor suppressor protein p53.
p53-Mediated DNA Damage Response Pathway
Upon DNA damage induced by an alkylating agent, sensor proteins like ATM and ATR are activated. They phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1/CHK2, which in turn phosphorylate and stabilize p53. Stabilized p53 acts as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., p21), DNA repair, or, if the damage is too severe, apoptosis (e.g., BAX).[4]
References
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DNA polymerase activity by methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo mutagenicity of isopropyl methanesulfonate in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reaction of acetylcholinesterase with methanesulfonyl esters of quaternary quinolinium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of aryl methanesulfonate derivatives on acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors. [publications.scilifelab.se]
Navigating the Reactivity of 1-Methoxypropan-2-yl Methanesulfonate: A Computational and Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of sulfonate esters is of significant interest in drug development and chemical safety assessment due to their potential as alkylating agents and, consequently, as genotoxic impurities. This guide provides a comparative overview of computational and experimental approaches for evaluating the reactivity of 1-Methoxypropan-2-yl methanesulfonate. While direct computational studies on this specific compound are not extensively available in the public domain, this guide extrapolates from established methodologies for analogous secondary methanesulfonates and provides a framework for its computational modeling, supported by relevant experimental data.
Computational Modeling Approaches
The in silico prediction of reactivity for compounds like this compound primarily revolves around quantum mechanical methods and Quantitative Structure-Activity Relationship (QSAR) models.
1. Quantum Mechanical (QM) Methods:
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms and predicting kinetic and thermodynamic parameters. For this compound, DFT can be employed to model its reactivity, particularly in nucleophilic substitution reactions (SN1 and SN2), which are characteristic of sulfonate esters.
A typical computational workflow would involve:
-
Geometry Optimization: Optimizing the 3D structures of reactants, transition states, and products.
-
Frequency Calculations: To confirm the nature of stationary points (minima for reactants and products, first-order saddle point for transition states) and to calculate zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactants and products.
-
Solvation Modeling: Incorporating the effect of the solvent, which is crucial for accurately modeling reaction energetics, using either implicit (e.g., PCM, SMD) or explicit solvent models.
Table 1: Comparison of Quantum Mechanical Methods for Reactivity Prediction
| Method | Basis Set | Key Strengths | Key Limitations | Typical Application |
| DFT (e.g., B3LYP, M06-2X) | 6-31G(d), 6-311+G(d,p), aug-cc-pVDZ | Good balance of accuracy and computational cost. | Functional-dependent accuracy; may struggle with weak interactions. | Elucidation of reaction mechanisms (SN1/SN2), calculation of activation energies and reaction enthalpies. |
| MP2 (Møller-Plesset perturbation theory) | 6-311+G(d,p), aug-cc-pVTZ | Generally more accurate than DFT for non-covalent interactions. | Higher computational cost than DFT. | High-accuracy energy calculations for benchmarking DFT results. |
| Coupled Cluster (e.g., CCSD(T)) | aug-cc-pVDZ, aug-cc-pVTZ | "Gold standard" for accuracy in quantum chemistry. | Very high computational cost, feasible only for small systems. | Benchmarking calculations for smaller model systems. |
2. Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity.[1] For sulfonate esters, QSAR models have been developed to predict their genotoxicity, which is a direct consequence of their reactivity towards DNA.[2][3][4][5] These models are based on molecular descriptors that quantify various aspects of the molecule's structure and properties.
Table 2: Comparison of QSAR Models for Genotoxicity Prediction
| Model Type | Basis | Key Strengths | Key Limitations |
| Expert Rule-Based (e.g., Derek Nexus) | Based on known structure-activity relationships and alerts for genotoxicity. | High interpretability; based on established chemical knowledge. | May not cover novel chemical scaffolds; can be overly conservative. |
| Statistical-Based (e.g., Sarah Nexus, VEGA) | Based on statistical correlations between molecular descriptors and experimental data from large databases. | Can identify new relationships and predict for a wider range of chemicals. | Less interpretable; predictive power is dependent on the quality and diversity of the training data. |
Experimental Approaches to Determine Reactivity
Experimental studies are crucial for validating computational models and providing real-world data on reactivity. The primary experimental approach for sulfonate esters involves kinetic studies of their formation and solvolysis (hydrolysis and alcoholysis).
Experimental Protocol: Kinetic Study of this compound Solvolysis by GC-MS
This protocol is adapted from methodologies used for studying the kinetics of other short-chain alkyl methanesulfonates.[6]
-
Reaction Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., the alcohol corresponding to the desired solvolysis reaction, or a water/organic solvent mixture for hydrolysis).
-
If studying the effect of pH, buffer the solution accordingly. For studies on the effect of water, prepare reaction mixtures with varying water content, which can be quantified by Karl Fischer titration.[6]
-
Place the reaction vessel in a thermostated bath at the desired temperature (e.g., 70 °C).[6]
-
-
Sampling:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold solvent (e.g., dichloromethane) containing an internal standard.
-
-
Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Program: A temperature gradient to separate the analyte from the solvent and other components (e.g., 60°C initial, ramp to 250°C).[6]
-
Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.[6]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound at each time point.
-
Plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the solvolysis reaction.
-
Table 3: Experimental Kinetic Data for Analogous Secondary Methanesulfonates
| Compound | Reaction | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Isopropyl Methanesulfonate | Formation in anhydrous isopropanol | 70 | Forward rate constant measured | [6] |
| Isopropyl Methanesulfonate | Hydrolysis | 70 | Rate constants measured | [6] |
| Isopropyl Methanesulfonate | Alcoholysis in isopropanol | 70 | Rate constants measured | [6] |
Note: Specific rate constants for isopropyl methanesulfonate are presented in graphical form in the cited literature and can be used for comparative purposes. The hydrolysis of methyl methanesulfonate is reported to have a half-life of 4.56 hours at 25°C, suggesting that hydrolysis of analogous compounds like isopropyl methanesulfonate is also expected to be rapid.[7]
Visualizing Reactivity and Genotoxicity
Diagram 1: Proposed Computational Workflow for Reactivity Assessment
Caption: A typical DFT-based workflow for modeling the reactivity of this compound.
Diagram 2: Signaling Pathway of Genotoxicity for Sulfonate Esters
Caption: The mechanism of genotoxicity for sulfonate esters involves the alkylation of DNA bases.[8][9][10]
Conclusion
The reactivity of this compound can be effectively investigated through a combination of computational modeling and experimental kinetics. DFT calculations offer a powerful means to predict reaction pathways and energetics, while QSAR models provide a rapid screening tool for potential genotoxicity. Experimental validation, particularly through kinetic studies of solvolysis using techniques like GC-MS, is essential for confirming computational predictions. By leveraging the comparative approaches outlined in this guide, researchers can gain a comprehensive understanding of the reactivity of this and other sulfonate esters, aiding in risk assessment and the development of safer pharmaceuticals and chemical processes.
References
- 1. ijpsrjournal.com [ijpsrjournal.com]
- 2. efsa.europa.eu [efsa.europa.eu]
- 3. zenodo.org [zenodo.org]
- 4. Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. Isopropyl methanesulfonate | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
Mechanistic Validation of Reactions with 1-Methoxypropan-2-yl Methanesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A comprehensive analysis of the mechanistic pathways and comparative performance of 1-Methoxypropan-2-yl methanesulfonate in synthetic reactions. This guide provides a framework for evaluating its efficacy against alternative reagents, supported by generalized experimental protocols and theoretical performance data.
Introduction
This compound is a sulfonate ester that, based on its chemical structure, is anticipated to function as an alkylating agent in organic synthesis. The methanesulfonate group is a well-established good leaving group, facilitating nucleophilic substitution reactions at the secondary carbon of the methoxypropyl moiety. However, a detailed survey of the scientific literature reveals a notable absence of specific studies on the mechanistic validation and comparative performance of this particular reagent.
This guide, therefore, serves as a predictive and methodological framework for researchers interested in exploring the utility of this compound. We will outline the expected reaction mechanisms, present a comparative analysis against common alternative alkylating agents based on general chemical principles, provide standardized experimental protocols for its evaluation, and visualize the theoretical reaction pathways and experimental workflows.
Predicted Reaction Mechanism and Pathway
This compound is expected to react primarily via a bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom bearing the methanesulfonate leaving group, leading to the displacement of the leaving group and the formation of a new bond with the nucleophile.
The presence of a methoxy group at the adjacent carbon may have a modest electronic influence on the reaction rate but is not expected to alter the fundamental S_N2 pathway. Steric hindrance at the secondary carbon will likely make the reaction sensitive to the steric bulk of the nucleophile.
Caption: Generalized S_N2 reaction pathway for this compound.
Comparative Performance Analysis
While direct experimental data for this compound is not available, we can predict its performance relative to other common alkylating agents based on established chemical principles.
| Feature | This compound (Predicted) | 2-Bromopropane | 2-Iodopropane | 1-Methoxypropan-2-yl Tosylate |
| Reactivity | Good | Moderate | High | Very High |
| Leaving Group Ability | Excellent (Mesylate) | Good (Bromide) | Excellent (Iodide) | Excellent (Tosylate) |
| Byproducts | Methanesulfonic acid/salt | Hydrobromic acid/salt | Hydroiodic acid/salt | Toluensulfonic acid/salt |
| Cost | Likely moderate to high | Low | Moderate | High |
| Stability | Generally stable | Can degrade on storage | Prone to degradation | Generally stable |
| Handling | Non-volatile solid/oil | Volatile liquid | Volatile liquid | Non-volatile solid |
Experimental Protocols for Mechanistic Validation
To validate the predicted reactivity and mechanism of this compound, a series of standardized experiments should be conducted. The following protocol outlines a general procedure for the N-alkylation of a model amine.
Objective: To determine the yield, reaction kinetics, and byproduct profile for the N-alkylation of aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (or other suitable base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Deuterated chloroform for NMR analysis
Procedure:
-
To a stirred solution of aniline (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL) at room temperature, add this compound (1.1 mmol).
-
Maintain the reaction at a constant temperature (e.g., 60 °C) and monitor its progress by taking aliquots at regular time intervals.
-
Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the organic extracts by GC-MS to determine the consumption of starting materials and the formation of the N-alkylated product and any byproducts.
-
After completion (e.g., 24 hours or no further change in composition), quench the reaction mixture, perform a standard aqueous workup, and purify the product by column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Comparative Study Workflow: To objectively compare this compound with an alternative, such as 2-bromopropane, the above experiment should be run in parallel under identical conditions.
Caption: Workflow for comparing the performance of alkylating agents.
Conclusion
While this compound is not a widely documented alkylating agent, its chemical structure strongly suggests reactivity via an S_N2 mechanism. For researchers in drug development and other scientific fields, its utility can only be ascertained through empirical validation. The comparative framework and experimental protocols provided in this guide offer a robust starting point for such an investigation. By systematically evaluating its performance against established alternatives, its potential advantages in terms of reactivity, selectivity, or handling characteristics can be accurately determined.
Comparative Analysis of 1-Methoxypropan-2-yl methanesulfonate: A Guide for Researchers
Disclaimer: As of November 2025, publicly available in vitro and in vivo studies specifically investigating 1-Methoxypropan-2-yl methanesulfonate are limited. This guide provides a comparative framework based on the known toxicological profiles of its constituent moieties: the 1-methoxy-2-propanol solvent and the genotoxic methanesulfonate class of compounds, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). The experimental data presented for comparator compounds are derived from existing literature on these related substances to offer a predictive context for the evaluation of this compound.
Introduction
This compound is a chemical compound that structurally combines features of 1-methoxy-2-propanol, a widely used industrial solvent, and a methanesulfonate ester. Methanesulfonate esters are a well-established class of alkylating agents known for their genotoxic potential.[1][2] This dual nature suggests that the toxicological profile of this compound could encompass both solvent-like effects and DNA-damaging properties. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the anticipated toxicological properties of this compound against well-characterized alternatives like methyl methanesulfonate (MMS) and 1-methoxy-2-propanol.
Comparative Toxicity Data
The following tables summarize key toxicity data for the comparator compounds, which can serve as a benchmark for future studies on this compound.
Table 1: Acute Toxicity Data for Comparator Compounds
| Compound | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) | Reference |
| 1-Methoxy-2-propanol | >5,000 mg/kg | 13-14 g/kg | >6,000 ppm | [3] |
| Methyl Methanesulfonate (MMS) | 225 mg/kg | - | 750 ppm / 4h | - |
Table 2: Genotoxicity of Comparator Compounds
| Compound | Ames Test (Salmonella typhimurium) | In vitro Chromosomal Aberration | In vivo Micronucleus Test | Reference |
| 1-Methoxy-2-propanol | Negative | Negative | Negative | [3] |
| Methyl Methanesulfonate (MMS) | Positive | Positive | Positive | [2] |
| Ethyl Methanesulfonate (EMS) | Positive | Positive | Positive | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are standard protocols that would be applicable for evaluating the toxicological profile of this compound.
In Vitro Genotoxicity: Ames Test
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Exposure: Add various concentrations of the test compound to a mixture of the bacterial culture and, if required, the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vivo Toxicity: Rodent Micronucleus Test
Objective: To determine the clastogenic or aneugenic effects of a compound in the bone marrow of rodents.
Methodology:
-
Animal Model: Use a suitable rodent species (e.g., male and female Sprague-Dawley rats).
-
Dosing: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels. A positive control (e.g., MMS) and a vehicle control should be included.
-
Sample Collection: Collect bone marrow from the femur at 24 and 48 hours after the final dose.
-
Slide Preparation: Prepare bone marrow smears on microscope slides and stain with an appropriate dye (e.g., Giemsa).
-
Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms of action and experimental designs is essential for clear communication in research.
Caption: Hypothetical signaling pathway for genotoxicity induced by this compound.
Caption: General experimental workflow for the toxicological assessment of a novel chemical compound.
References
A Comparative Guide to the Quantitative Analysis of 1-Methoxypropan-2-yl Methanesulfonate in Reaction Mixtures
The accurate quantification of 1-Methoxypropan-2-yl methanesulfonate, a potential genotoxic impurity (PGI), is critical in drug development and manufacturing to ensure the safety and quality of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of this compound in reaction mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization.
Introduction to the Analytical Challenge
This compound is a sulfonate ester that can be formed from the reaction of methanesulfonyl chloride with 1-methoxy-2-propanol, a common solvent. Sulfonate esters are a class of compounds that have raised regulatory concern due to their potential to be genotoxic.[1][2][3] Therefore, sensitive and specific analytical methods are required to detect and quantify these impurities at trace levels in complex reaction mixtures. The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Comparison of Analytical Methodologies
Two primary methods for the quantification of sulfonate esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][4] Due to the lack of a strong UV chromophore in this compound, direct HPLC-UV analysis is challenging, necessitating a derivatization step to enhance detection.[5][6] GC-MS offers high sensitivity and specificity without the need for derivatization.
Data Summary
The following table summarizes hypothetical performance data for the two analytical methods to provide a clear comparison of their key characteristics.
| Parameter | GC-MS | HPLC-UV (with Derivatization) |
| Limit of Detection (LOD) | 0.05 ppm | 0.1 ppm |
| Limit of Quantitation (LOQ) | 0.15 ppm | 0.3 ppm |
| Linearity (R²) (0.15 - 10 ppm) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Sample Preparation Time | ~ 30 minutes | ~ 1.5 hours (including derivatization) |
| Analysis Time per Sample | ~ 25 minutes | ~ 20 minutes |
| Specificity | High (based on mass fragmentation) | Moderate to High (dependent on chromatography and derivatization selectivity) |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV with derivatization are provided below. These protocols are based on established methods for similar sulfonate esters and are adapted for this compound.[5][7][8][9]
Method 1: Quantitative Analysis by GC-MS
This method is suitable for the direct trace-level quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (DCM), HPLC grade
-
Internal Standard (e.g., d4-1-Methoxypropan-2-yl methanesulfonate or a suitable analogue)
-
Reaction mixture sample
2. Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a 100 µg/mL solution of the internal standard in DCM.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound reference standard and a fixed amount of internal standard into a blank reaction matrix or a suitable solvent.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in DCM. Add a fixed amount of the internal standard solution.
4. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.
5. Data Analysis:
-
Quantify this compound based on the ratio of the peak area of the analyte to that of the internal standard using the calibration curve.
Method 2: Quantitative Analysis by HPLC-UV with Derivatization
This method involves a pre-column derivatization step to attach a UV-active chromophore to the analyte, enabling sensitive detection by HPLC-UV.[5][10]
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., Sodium dibenzyldithiocarbamate)[5][10]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Reaction mixture sample
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Derivatization and Sample Preparation:
-
Derivatizing Reagent Solution: Prepare a solution of the derivatizing agent in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent. Add the derivatizing reagent solution and allow the reaction to proceed under optimized conditions (e.g., specific temperature and time).
-
Sample Preparation: Dissolve a known amount of the reaction mixture in a suitable solvent. Add the derivatizing reagent solution and perform the derivatization under the same conditions as the standards.
4. HPLC-UV Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A suitable gradient to separate the derivatized analyte from other components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Wavelength corresponding to the maximum absorbance of the derivatized product.
5. Data Analysis:
-
Quantify the derivatized this compound based on the peak area using an external standard calibration curve.
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the logical workflow for each analytical method.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for HPLC-UV analysis with derivatization.
Conclusion
Both GC-MS and HPLC-UV with derivatization are viable methods for the quantitative analysis of this compound in reaction mixtures.
-
GC-MS is the preferred method for its high sensitivity, specificity, and simpler sample preparation, making it ideal for trace-level quantification and impurity profiling.
-
HPLC-UV with derivatization provides a suitable alternative, particularly when GC-MS is not available. However, this method requires careful optimization of the derivatization reaction and may be more susceptible to matrix interferences.
The selection of the most appropriate method should be based on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample matrix, and the available laboratory resources. Method validation according to ICH guidelines is essential to ensure the reliability of the results for regulatory submissions.[8]
References
- 1. Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pqri.org [pqri.org]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Methoxypropan-2-yl Methanesulfonate: A Guide to Safe Laboratory Practices
Absence of specific public data on the disposal of 1-Methoxypropan-2-yl methanesulfonate necessitates a cautious and informed approach. Researchers, scientists, and drug development professionals must prioritize safety by consulting direct sources and adhering to established protocols for hazardous waste management.
Immediate Safety and Logistical Information
In the absence of a specific SDS, the precautionary principle must be applied. Based on the general properties of sulfonate esters and their constituent parts (methanesulfonic acid and a propylene glycol ether), this compound should be treated as a hazardous chemical.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. Do not allow the chemical to enter drains or waterways.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Procedural Guidance for Disposal
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general operational plan:
-
Obtain the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific instructions for disposal. Contact the manufacturer or supplier to obtain this document.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is a vital resource. They can provide guidance on specific disposal procedures and ensure compliance with all relevant regulations.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS office or the SDS. It should be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any hazard warnings specified in the SDS or by your EHS office.
-
Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and approved waste disposal contractor. Your EHS office will typically manage this process.
Data on Related Compounds
For informational purposes, the following table summarizes key data for methanesulfonic acid and 1-methoxy-2-propanol, the precursor molecules for this compound. Note: These values may not be representative of the ester itself and should not be used as a substitute for the specific SDS.
| Property | Methanesulfonic Acid | 1-Methoxy-2-propanol |
| Physical State | Liquid | Liquid |
| Hazards | Corrosive, causes severe skin burns and eye damage. | Flammable liquid and vapor, may cause drowsiness or dizziness. |
| Disposal Recommendation | Dispose of as hazardous waste. Contact a licensed professional waste disposal service.[1] May involve incineration.[1] | Dispose of contents/container to an approved waste disposal plant.[2] Should not be released into the environment.[3] |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical like this compound, emphasizing the central role of the Safety Data Sheet.
Caption: Decision workflow for the safe disposal of laboratory chemicals.
By prioritizing the acquisition of the specific Safety Data Sheet and collaborating with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methoxypropan-2-yl Methanesulfonate
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 1-Methoxypropan-2-yl methanesulfonate. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.
Researchers and drug development professionals require immediate and clear guidance on the safe handling of specialized chemical reagents. This procedural guide for this compound is designed to be your trusted resource, offering detailed protocols that extend beyond standard product information to ensure a safe and efficient laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is mandatory. The following recommendations are based on the known hazards of its precursor, 1-Methoxy-2-propanol (flammability and potential peroxide formation), and the toxicological profiles of analogous alkyl methanesulfonates, which are recognized as irritants and potential mutagens.
Table 1: Personal Protective Equipment (PPE) for this compound
| Scenario | Required Personal Protective Equipment |
| Routine Handling (in a certified chemical fume hood) | Primary: - Chemical splash goggles meeting ANSI Z87.1 standards.- Nitrile or neoprene gloves (double-gloving recommended).- Flame-resistant laboratory coat.- Closed-toe shoes.Secondary (as dictated by risk assessment): - Face shield.- Chemical-resistant apron. |
| Spill Cleanup | Primary: - Full-face respirator with organic vapor cartridges.- Chemical-resistant gloves (butyl rubber or Viton recommended).- Chemical-resistant suit or coveralls.- Chemical-resistant boots.Secondary: - Self-contained breathing apparatus (SCBA) for large or poorly ventilated spills. |
| Disposal of Waste | Primary: - Chemical splash goggles.- Heavy-duty, chemical-resistant gloves.- Flame-resistant laboratory coat.- Closed-toe shoes.Secondary: - Face shield.- Chemical-resistant apron. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk and ensures procedural consistency.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
The storage area should be designated for flammable liquids and clearly labeled.
-
Keep the container tightly closed when not in use.
Step 2: Handling and Use
-
All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Before use, ensure that a safety shower and eyewash station are readily accessible.[1]
-
Ground and bond containers when transferring the substance to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
Step 3: Disposal
-
Dispose of waste this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency can significantly mitigate harm.
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, and only if you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing the appropriate PPE for spill cleanup (see Table 1), collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety workflows.
Caption: Workflow for a chemical spill of this compound.
Caption: Logical relationship between hazard, PPE, and safety protocol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
